9-Chloro-1,2,3,4-tetrahydroacridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1235. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-chloro-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPJWKLHPNECFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202248 | |
| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
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Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5396-30-5 | |
| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-30-5 | |
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| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
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| Record name | 5396-30-5 | |
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| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |
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| Record name | 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE | |
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| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 9-Chloro-1,2,3,4-tetrahydroacridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA), a potent cholinesterase inhibitor with a multi-target profile. This document details its primary and secondary pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Cholinesterase Inhibition
The principal mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, 9-Cl-THA increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibition
The inhibitory potency of 9-Cl-THA and its parent compound, Tacrine (THA), against AChE and BChE has been quantified in various studies. The following table summarizes key inhibitory constants (IC50 and Ki values).
| Compound | Target Enzyme | IC50 | Ki | Selectivity (BChE/AChE) | Reference |
| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (a 9-Cl-THA derivative) | Acetylcholinesterase (AChE) | 5.6 nM (± 1.9) | 1.8 nM | 0.02 | |
| Butyrylcholinesterase (BChE) | 321 nM (± 114) | 36.3 nM | |||
| Tacrine (THA) | Acetylcholinesterase (AChE) | 184.1 nM (158.1, 210.0) | - | 27.5 | |
| Butyrylcholinesterase (BChE) | 6.7 nM (5.7, 7.6) | - |
Secondary Pharmacological Effects
Beyond its primary role as a cholinesterase inhibitor, 9-Cl-THA exhibits a range of secondary pharmacological effects that may contribute to its overall therapeutic profile. These include interactions with various ion channels and receptors.
Modulation of Ion Channels
Voltage-Gated Potassium (K+) Channels: 9-Amino-1,2,3,4-tetrahydroacridine (THA), the parent compound of 9-Cl-THA, has been shown to be a potent blocker of cardiac potassium channels.[1] This action can prolong the action potential duration.[1] Electrophysiological studies have demonstrated that THA reduces both inwardly rectifying and time-dependent outward K+ currents.[1]
Voltage-Gated Calcium (Ca2+) Channels: THA has been observed to reduce the slow inward Ca2+ current in voltage-clamp experiments on myocardial myocytes.[1] This suggests a potential calcium channel blocking activity, which could influence neurotransmitter release and neuronal excitability.
Interaction with Neurotransmitter Receptors
Muscarinic Receptors: While the primary cholinergic effect of 9-Cl-THA is through enzyme inhibition, its parent compound THA has been shown to interact with muscarinic acetylcholine receptors, albeit with lower affinity than for cholinesterases. The exact nature of this interaction (agonist or antagonist) may be complex and concentration-dependent.
NMDA Receptors: There is evidence to suggest that THA and its derivatives can act as N-methyl-D-aspartate (NMDA) receptor antagonists. This action could contribute to neuroprotective effects by preventing excitotoxicity, a process implicated in neurodegenerative diseases.
Signaling Pathways
The multifaceted mechanism of action of 9-Cl-THA involves the modulation of several key signaling pathways.
Cholinergic Signaling Pathway
The primary effect of 9-Cl-THA is the potentiation of cholinergic signaling.
Ion Channel Modulation Pathway
9-Cl-THA can directly influence neuronal excitability by modulating various ion channels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 9-Cl-THA.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.
-
Prepare serial dilutions of 9-Cl-THA in a suitable solvent (e.g., DMSO) and then in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the 9-Cl-THA solution (or vehicle for control), and the respective cholinesterase enzyme solution (AChE or BChE).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of 9-Cl-THA from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity (Ki) of 9-Cl-THA for different muscarinic receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line or tissue known to express the muscarinic receptor subtype of interest.
-
-
Binding Assay:
-
In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound (9-Cl-THA).
-
Incubate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of 9-Cl-THA that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology for Ion Channel Modulation
This technique allows for the direct measurement of ion channel activity and the effects of compounds like 9-Cl-THA on ion currents.
Protocol:
-
Cell Preparation:
-
Isolate and culture cells that endogenously express the ion channel of interest or use a cell line transfected to express a specific channel subtype.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the membrane, electrically isolating a small patch of the membrane.
-
Different configurations can be achieved:
-
Whole-cell: The membrane patch is ruptured, allowing electrical access to the entire cell. This is used to record the sum of currents from all channels on the cell surface.
-
Inside-out/Outside-out: A small patch of the membrane is excised, allowing for the study of single-channel currents with precise control of the intracellular or extracellular environment, respectively.
-
-
A voltage-clamp amplifier is used to control the membrane potential and measure the resulting ion currents.
-
-
Drug Application and Data Analysis:
-
After recording baseline channel activity, 9-Cl-THA is applied to the cell or the excised patch.
-
Changes in the current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are recorded and analyzed to determine the effect of the compound.
-
Conclusion
This compound is a multi-target compound with a primary mechanism of action centered on the potent inhibition of both acetylcholinesterase and butyrylcholinesterase. Its secondary pharmacological activities, including the modulation of voltage-gated potassium and calcium channels, as well as potential interactions with muscarinic and NMDA receptors, suggest a complex and potentially beneficial profile for the treatment of neurodegenerative disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds in the drug discovery and development pipeline.
References
9-Chloro-1,2,3,4-tetrahydroacridine: A Cholinesterase Inhibitor for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) is a synthetic heterocyclic compound and a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This document provides a comprehensive technical overview of 9-Cl-THA as a cholinesterase inhibitor, summarizing its mechanism of action, synthesis, in vitro and in vivo studies, and structure-activity relationships. Detailed experimental protocols for key assays are provided, and quantitative data are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain, primarily due to the degradation of ACh by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterase inhibitors (ChEIs) are a class of drugs that block the activity of these enzymes, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.
Tacrine, a potent, reversible inhibitor of both AChE and BChE, was the first ChEI approved for AD treatment.[1] However, its clinical use has been limited by adverse effects, including hepatotoxicity. This has driven the development of numerous tacrine analogs with improved efficacy and safety profiles. This compound (9-Cl-THA) is one such analog, where the amino group at the 9-position of tacrine is replaced by a chlorine atom. This modification is of significant interest to researchers for its potential to alter the compound's inhibitory potency, selectivity, and pharmacokinetic properties.
Mechanism of Cholinesterase Inhibition
9-Cl-THA, like its parent compound tacrine, is believed to function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The primary mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine.
The inhibition of cholinesterases by tacrine and its analogs is complex and can exhibit different kinetic profiles, including competitive, non-competitive, and mixed inhibition, depending on the specific derivative and the substrate used.[2] The flat, aromatic acridine ring of the inhibitor is thought to interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule can interact with the catalytic active site (CAS).
dot
Caption: Mechanism of cholinesterase inhibition by 9-Cl-THA.
Synthesis of this compound
A plausible synthetic pathway involves the reaction of N-phenylanthranilic acid with phosphorus oxychloride to form 9-chloroacridine.[3] Subsequent reduction of the acridine ring system would yield this compound.
Caption: Key structural determinants of activity.
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric method is widely used to measure cholinesterase activity and the inhibitory effects of compounds.
Principle: Acetylthiocholine (ATCh) is hydrolyzed by cholinesterase to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Cholinesterase enzyme (AChE or BChE)
-
Test compound (9-Cl-THA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution or solvent control
-
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the cholinesterase enzyme solution.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Materials:
-
Human cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compound (9-Cl-THA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.
Conclusion
This compound represents an important molecule in the ongoing research and development of novel cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. Its structural similarity to tacrine provides a strong foundation for its mechanism of action, while the 9-chloro substitution offers a key point of differentiation that may lead to an improved pharmacological profile. Further in-depth studies are required to fully characterize its inhibitory potency, selectivity, in vivo efficacy, and safety profile. The experimental protocols and comparative data presented in this guide are intended to support researchers in these endeavors.
References
- 1. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
The Neuroprotective Landscape of 9-chloro-1,2,3,4-tetrahydroacridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) is a synthetic derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. While the primary mechanism of action of tacrine and its analogs is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), emerging evidence suggests a broader spectrum of neuroprotective effects. This technical guide provides an in-depth analysis of the multifaceted neuroprotective properties of 9-Cl-THA and its parent compound, tacrine. It delves into the core mechanisms, presents available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of tetrahydroacridine derivatives in neurodegenerative diseases.
Core Neuroprotective Mechanism: Cholinesterase Inhibition
The hallmark of 9-Cl-THA and related tetrahydroacridines is their potent inhibition of AChE and BChE, enzymes responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting these enzymes, 9-Cl-THA increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is significantly impaired in Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 9-amino-6-chloro-1,2,3,4-tetrahydroacridine | AChE | 41 | |
| 9-amino-6-chloro-1,2,3,4-tetrahydroacridine | BChE | Close to Tacrine's | |
| Tacrine (for comparison) | AChE | 94.69 ± 4.88 | [1] |
| Tacrine (for comparison) | BChE | 6.7 | |
| Donepezil (for comparison) | AChE | 6.7 - 7230 | [1] |
| Donepezil (for comparison) | BChE | 1746 | |
| Rivastigmine (for comparison) | AChE | 30,850 ± 8,800 | [2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[1][2]
Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)
-
Test compound (9-Cl-THA) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI. Dilute the AChE enzyme to the desired concentration in phosphate buffer.
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of 9-Cl-THA solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE, DTNB, and test compound/solvent to the wells. Mix and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[1]
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.[3]
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percent inhibition is calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Beyond Cholinesterase Inhibition: Multi-target Neuroprotective Effects
The neuroprotective profile of tetrahydroacridines extends beyond their impact on cholinergic signaling. They interact with several other key targets implicated in the pathophysiology of neurodegenerative diseases.
Modulation of Glutamatergic Neurotransmission
Excessive activation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a major contributor to neuronal cell death in various neurological disorders. Tacrine and its derivatives have been shown to act as non-competitive antagonists of NMDA receptors, thereby mitigating glutamate-induced neuronal damage.[4][5]
This protocol describes the use of primary cortical neuron cultures to evaluate the neuroprotective effects of 9-Cl-THA against glutamate-induced cell death.[6]
Materials:
-
Primary cortical neurons cultured on poly-D-lysine-coated plates
-
Neurobasal medium with B27 supplement
-
Glutamate solution
-
9-Cl-THA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Culture: Isolate and culture primary cortical neurons from embryonic rodents.[6]
-
Treatment: Pre-treat the mature neuronal cultures with varying concentrations of 9-Cl-THA for 1-2 hours.
-
Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).[6]
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to the wells and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
LDH Assay: Collect the cell culture supernatant. Measure the activity of LDH released from damaged cells using a commercially available kit.[7]
-
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control.
Blockade of Voltage-Gated Potassium Channels
Tacrine has been demonstrated to inhibit slow outward voltage-gated potassium (K+) currents.[8] This action can prolong the duration of action potentials, potentially enhancing neurotransmitter release and neuronal excitability, which may contribute to its cognitive-enhancing effects.
The patch-clamp technique is the gold standard for studying the activity of ion channels.[9]
Principle: This technique allows for the measurement of ionic currents flowing through individual ion channels or the whole cell membrane.
Materials:
-
Cultured neuronal cells expressing the potassium channels of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) and external (bath) solutions with appropriate ionic compositions
-
9-Cl-THA solution
Procedure:
-
Cell Preparation: Prepare a culture dish with adherent neuronal cells.
-
Pipette Fabrication: Pull a glass capillary to form a micropipette with a tip diameter of ~1 µm.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance "giga-seal".
-
Recording Configuration: Establish a whole-cell or single-channel recording configuration.
-
Data Acquisition: Apply voltage steps to the cell membrane to elicit potassium currents. Record the currents in the absence and presence of various concentrations of 9-Cl-THA.
-
Data Analysis: Analyze the recorded currents to determine the effect of 9-Cl-THA on channel properties such as current amplitude, activation, and inactivation kinetics.
Intracellular Signaling Pathways in Neuroprotection
The neuroprotective effects of 9-Cl-THA are mediated by its influence on complex intracellular signaling cascades that regulate neuronal survival, apoptosis, and the response to oxidative stress.
Anti-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. By modulating key components of the apoptotic cascade, 9-Cl-THA may exert its neuroprotective effects.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage. While direct evidence for 9-Cl-THA's antioxidant properties is limited, related tacrine analogs have shown the ability to scavenge free radicals. This suggests a potential mechanism for reducing oxidative stress-induced neurotoxicity.
Conclusion and Future Directions
This compound is a promising neuroprotective agent with a multi-target profile. Its primary mechanism of cholinesterase inhibition is well-established, and evidence for its modulation of glutamatergic and potassium channel activities provides further rationale for its therapeutic potential. Future research should focus on elucidating the specific quantitative effects of 9-Cl-THA on these secondary targets and exploring its impact on intracellular signaling pathways related to apoptosis and oxidative stress. A deeper understanding of these mechanisms will be crucial for the rational design of next-generation tetrahydroacridine derivatives with enhanced efficacy and improved safety profiles for the treatment of neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biorxiv.org [biorxiv.org]
- 5. New tacrine derivatives inhibit AChE and NMDA receptor subtypes | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
The Structure-Activity Relationship of 9-Chloro-1,2,3,4-Tetrahydroacridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved by the U.S. Food and Drug Administration for the symptomatic treatment of Alzheimer's disease (AD).[1] Its therapeutic potential is, however, limited by its hepatotoxicity and short half-life.[1][2] This has spurred extensive research into the development of analogues with improved efficacy and safety profiles. The 9-chloro-1,2,3,4-tetrahydroacridine scaffold serves as a crucial intermediate in the synthesis of these new derivatives.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their primary role as cholinesterase inhibitors. We will delve into quantitative data, experimental protocols, and key structural modifications that influence their biological activity.
Core Scaffold and Mechanism of Action
The primary mechanism of action for tacrine and its analogues is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] According to the cholinergic hypothesis, a deficit in acetylcholine is a key feature of Alzheimer's disease. By inhibiting these cholinesterases, these compounds increase the levels of acetylcholine in the brain, aiming to alleviate the cognitive symptoms of AD.[5]
The core structure of this compound is depicted below. The numbering of the heterocyclic system is crucial for understanding the positional effects of various substituents on its biological activity.
Caption: Core chemical structure of this compound.
The interaction of these inhibitors with AChE is complex, often involving binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Molecular docking studies have shown that the tacrine scaffold can form π-π stacking and cationic interactions with key amino acid residues like Trp86 and Tyr337 in the active site of AChE.[6][7]
Caption: Cholinergic synapse and the inhibitory action of tacrine analogues.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the acridine core and at the 9-position.
Substitutions at the 9-Position
The 9-chloro group is typically substituted with various amines to generate the final active compounds. The nature of the substituent at this position plays a critical role in the inhibitory potency.
-
Alkylamino Chains: The length and nature of the alkylamino chain at the 9-position significantly influence activity. For instance, in a series of tacrine-1,2,3-triazole derivatives, an alkane chain with three carbons linking the piperazine and triazole motifs was found to be the most active.[8] Both increasing and shortening this linker length led to a decrease in inhibitory effects on both AChE and BChE.[8]
-
Hybrid Molecules: Creating hybrid molecules by linking the 9-amino-1,2,3,4-tetrahydroacridine scaffold to other pharmacophores has been a successful strategy. A tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, exhibited potent nanomolar inhibition of both AChE and BChE. Molecular modeling suggested that this hybrid molecule occupies both the catalytic and peripheral anionic sites of AChE.
-
Triazole Linkers: The introduction of a 1,2,3-triazole linker via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction has yielded potent dual inhibitors of cholinesterases and α-glucosidase.[4][9]
Substitutions on the Acridine Ring
Modifications on the aromatic rings of the tetrahydroacridine nucleus also modulate the inhibitory activity.
-
Positions 6 and 7: Quantitative structure-activity relationship (QSAR) studies have revealed that substituents at positions 6 and 7 have a significant impact.[10][11] There is a detrimental steric effect associated with substituents at position 7, while electron-attracting groups at positions 6 and 7 are favorable for activity.[10] For example, the introduction of a bromine atom at the R1 position (likely corresponding to positions 6 or 7) in combination with aryl substitutions at C4 showed a good correlation with inhibitory effects.[4]
-
Other Positions: The presence of a bromine or nitro group at the R3 or R4 positions in dimerized 1,2,3,4-tetrahydroacridine derivatives showed good interactions and better inhibition.[4]
Caption: Key structure-activity relationships for cholinesterase inhibition.
Quantitative Data on Cholinesterase Inhibition
The following tables summarize the in vitro inhibitory activities of selected this compound analogues against AChE and BChE. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Table 1: AChE and BChE Inhibitory Activities of Tacrine-1,2,3-triazole Hybrids
| Compound | R¹ | R² | R³ | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |
| 7g | Br | H | - | 121.02 | >1000 |
| 7h | H | Br | - | 250.14 | 130.45 |
| 7i | Br | Br | - | 150.33 | 130.21 |
| 7j | NO₂ | H | - | 120.67 | >1000 |
| 10e | - | - | Br | 180.51 | 124.94 |
| 10h | - | - | NO₂ | 128.12 | 150.26 |
| Data sourced from a study on tacrine-1,2,3-triazole hybrids.[4] |
Table 2: AChE Inhibitory Activities of Tacrine-2-carboxylic Ester Analogues
| Compound | R | AChE IC₅₀ (nM) |
| 3c | 2-Cl | 46.8 |
| 3f | 4-Cl | 45.9 |
| 3m | 3-NO₂ | 13.6 |
| Tacrine | - | - |
| Data from a study on tacrine derivatives synthesized from cyclic ketones.[6][7] |
Experimental Protocols
General Synthesis of 9-Alkylamino-1,2,3,4-tetrahydroacridine Derivatives
The synthesis of 9-amino-substituted tetrahydroacridines generally involves the nucleophilic substitution of the chlorine atom in this compound with a suitable amine.
Materials:
-
This compound
-
Appropriate alkylamine
-
Solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Triethylamine)
-
Microwave reactor (optional)
Procedure:
-
Dissolve this compound in a suitable solvent like DMF in a microwave-safe vessel.[3]
-
Add the desired alkylamine and a base such as triethylamine to the reaction mixture.[3]
-
Heat the mixture in a microwave reactor (e.g., at 120°C for 30 minutes with a potency of 150 W) or using conventional heating until the reaction is complete (monitored by Thin Layer Chromatography - TLC).[3]
-
After cooling, perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.[3]
-
Dry the organic layer, evaporate the solvent, and purify the crude product, typically by column chromatography or recrystallization.
Caption: General workflow for the synthesis of target analogues.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method to determine AChE and BChE inhibitory activity.
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ASCh) or butyrylthiocholine (BSCh).
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source.
-
Butyrylcholinesterase (BChE) from equine or human serum.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., pH 8.0).
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the enzyme solution to each well and incubate for a specific period (e.g., 15-45 minutes) at a controlled temperature (e.g., 37°C).[6]
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
-
The rate of the reaction is determined from the change in absorbance over time.
-
A control reaction without the inhibitor is also run to determine the 100% enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable platform for the design of novel cholinesterase inhibitors for the potential treatment of Alzheimer's disease. Structure-activity relationship studies have provided crucial insights into the structural requirements for potent enzyme inhibition. Key findings highlight the importance of the substituent at the 9-position, where the introduction of specific linkers and hybridization with other pharmacologically active fragments can significantly enhance potency and selectivity. Furthermore, substitutions on the acridine ring, particularly at positions 6 and 7, with electron-withdrawing groups can be beneficial, while bulky groups at position 7 are generally detrimental.
Future research in this area will likely focus on the development of multi-target-directed ligands, where the tetrahydroacridine core is combined with moieties that can address other pathological aspects of Alzheimer's disease, such as amyloid-beta aggregation, tau hyperphosphorylation, and oxidative stress. The synthesis of compounds with improved pharmacokinetic properties and reduced toxicity remains a primary goal. The detailed understanding of the SAR outlined in this guide will continue to inform the rational design of the next generation of tacrine analogues with enhanced therapeutic potential.
References
- 1. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 9-Chloro-1,2,3,4-tetrahydroacridine: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Chloro-1,2,3,4-tetrahydroacridine (THA-Cl) is a heterocyclic compound that has played a pivotal role in the development of pharmacologically active agents. While not a therapeutic agent in itself, its significance lies in its function as a key synthetic intermediate for a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of THA-Cl, with a focus on its chemical properties and the experimental protocols for its preparation. The document will also briefly touch upon the biological activities of its prominent derivatives, underscoring the importance of this chemical scaffold in drug discovery.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of acridine chemistry, which gained significant momentum in the early 20th century. The acridine tricyclic system was identified as a "privileged scaffold" due to the wide array of biological activities exhibited by its derivatives.[1] The pioneering work of scientists like Adrien Albert was instrumental in establishing the structure-activity relationships of acridine compounds, particularly as antibacterial and antimalarial agents during World War II.[2][3]
The synthesis of the partially hydrogenated tetrahydroacridine core was an important step in modulating the biological and physicochemical properties of the planar acridine ring. The introduction of a chlorine atom at the 9-position creates a reactive site, making this compound a versatile precursor for the synthesis of a multitude of 9-substituted tetrahydroacridine derivatives.
While the exact first synthesis of this compound is not definitively documented in readily available literature, its development can be traced back to the broader efforts in the synthesis of acridine derivatives for pharmaceutical applications. It is identified by the National Cancer Institute (NCI) with the number NSC 1235, indicating its inclusion in their screening programs.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂ClN | [4] |
| Molecular Weight | 217.69 g/mol | [4] |
| CAS Number | 5396-30-5 | [4] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 68-70 °C | |
| Boiling Point | 220 °C at 20 Torr | |
| SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | [4] |
| InChIKey | IYPJWKLHPNECFJ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the condensation of an anthranilic acid derivative with cyclohexanone to form a tetrahydroacridone, followed by chlorination. A common and effective method utilizes phosphorus oxychloride (POCl₃) for both the cyclization and chlorination steps.
Experimental Protocol: Synthesis from N-phenylanthranilic Acid and Cyclohexanone
This protocol is adapted from established methods for the synthesis of 9-chloroacridines.
Materials:
-
N-phenylanthranilic acid
-
Cyclohexanone
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Concentrated ammonia solution
-
Chloroform
-
Calcium chloride
-
Ice
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.23 mol) of N-phenylanthranilic acid and 160 mL (1.76 mol) of phosphorus oxychloride.
-
Initial Reaction: Slowly heat the mixture on a water bath to 85–90 °C. A vigorous reaction will commence. If the reaction becomes too violent, temporarily immerse the flask in a cold water bath.
-
Reflux: After the initial vigorous reaction subsides (approximately 5–10 minutes), transfer the flask to an oil bath and heat the mixture to 135–140 °C for 2 hours.
-
Removal of Excess POCl₃: After the reflux period, remove the excess phosphorus oxychloride by distillation under reduced pressure (approximately 50 mm Hg) while maintaining the oil bath temperature at 140–150 °C.
-
Work-up: After cooling, cautiously pour the residue into a well-stirred mixture of 200 mL of concentrated ammonia solution, 500 g of ice, and 200 mL of chloroform.
-
Extraction: Continue stirring until all the solid material has dissolved (approximately 30 minutes). Transfer the mixture to a separatory funnel and separate the chloroform layer. Extract the aqueous layer with an additional 40 mL of chloroform.
-
Drying and Isolation: Combine the chloroform extracts and dry over 10 g of anhydrous calcium chloride. Filter the solution and remove the chloroform by distillation. The resulting crude this compound can be further purified by recrystallization.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Biological Significance and Derivatives
While there is a lack of specific data on the biological activity of this compound itself, its importance is underscored by the potent and diverse pharmacological activities of its derivatives. The chlorine atom at the 9-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups.
The most notable derivative is 9-amino-1,2,3,4-tetrahydroacridine, commonly known as Tacrine. Tacrine was one of the first drugs approved for the treatment of mild to moderate dementia of the Alzheimer's type. Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.
Role as a Precursor to Cholinesterase Inhibitors
The conversion of this compound to 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) is a critical step in the synthesis of this important therapeutic agent.
References
9-Chloro-1,2,3,4-tetrahydroacridine: A Core Scaffold for Neurological Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 9-Chloro-1,2,3,4-tetrahydroacridine (THA-Cl) is a heterocyclic aromatic compound that serves as a crucial synthetic intermediate in medicinal chemistry. It is the direct precursor to Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3] While Tacrine itself has seen limited use due to hepatotoxicity, the tetrahydroacridine scaffold remains a subject of intense research.[4] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, offering valuable data and protocols for professionals engaged in the research and development of novel therapeutics.
Physical and Chemical Properties
This compound is a solid crystalline substance at room temperature.[5] Its core structure consists of a fused four-ring system. The key physicochemical properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Appearance | White to light yellow powder/crystal | [5][6] |
| Melting Point | 68-70 °C | [7] |
| Boiling Point | 220 °C at 20 Torr | [7] |
| Purity | Typically >95-98% (GC) | [5][6] |
| Storage | Inert atmosphere, 2-8°C |
Table 2: Chemical Identifiers and Molecular Data
| Identifier | Value | References |
| CAS Number | 5396-30-5 | [5][7] |
| Molecular Formula | C₁₃H₁₂ClN | [5][7][8] |
| Molecular Weight | 217.69 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | [7] |
| InChI Key | IYPJWKLHPNECFJ-UHFFFAOYSA-N | [5][7] |
| InChI | InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | [5][7] |
Spectroscopic Data
Structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic techniques.
Table 3: Summary of Spectroscopic Data
| Technique | Description | References |
| ¹H NMR | Spectra available for the compound. | [8] |
| ¹³C NMR | Spectra available, with solvent typically being Chloroform-d. | [9] |
| Mass Spectrometry (MS) | GC-MS data confirms the molecular weight of 217.70 g/mol . | [8][9] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, typically run as a KBr wafer. | [8] |
| UV-Vis Spectroscopy | UV-Vis spectra are available for analysis. | [8] |
Experimental Protocols
The synthesis of this compound is a well-established process, often serving as a key step in the generation of diverse tacrine-based compound libraries.
Synthesis via Cyclocondensation
A common and effective method involves the cyclocondensation of an anthranilic acid derivative with cyclohexanone, followed by chlorination.[10]
Protocol: Synthesis from 2-Aminobenzoic Acid and Cyclohexanone [10]
-
Reaction Setup: Dissolve 2-aminobenzoic acid in a suitable solvent.
-
Cyclocondensation: Add cyclohexanone to the solution.
-
Chlorination: Introduce phosphorus oxychloride (POCl₃) to the reaction mixture.
-
Heating: Heat the mixture under reflux for a specified period (typically several hours) to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is carefully quenched, often with an ice-water mixture and neutralized with a base (e.g., ammonia solution or NaOH solution).[10][11]
-
Extraction: The aqueous layer is extracted with an organic solvent, such as chloroform or dichloromethane.[11]
-
Purification: The combined organic extracts are dried (e.g., over calcium chloride or sodium sulfate), filtered, and the solvent is removed under reduced pressure.[11] The crude product is then purified, typically by flash column chromatography or recrystallization, to yield pure this compound.[12]
Biological Relevance and Mechanism of Action
The primary significance of this compound lies in its role as a direct precursor to a class of potent cholinesterase inhibitors.[4][10] The chlorine atom at the 9-position is an excellent leaving group, readily undergoing nucleophilic substitution with various amines to generate a diverse range of 9-amino-1,2,3,4-tetrahydroacridine derivatives (tacrine analogs).[10][13]
Inhibition of Cholinesterases
Derivatives of this scaffold are known to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14][15] In the context of Alzheimer's disease, the inhibition of AChE in the synaptic cleft prevents the breakdown of the neurotransmitter acetylcholine (ACh).[2] This leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[1][3]
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Table 4: GHS Hazard Information
| Pictogram | Hazard Class | Hazard Statement |
|
| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed |
|
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
Data sourced from ECHA C&L Inventory.[8]
Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a cornerstone molecule in the development of therapeutics for neurodegenerative diseases. Its well-defined physical and chemical properties, established synthetic routes, and clear role as a pharmacophore precursor make it an invaluable tool for medicinal chemists. The data and protocols presented in this guide are intended to support ongoing research efforts to develop next-generation cholinesterase inhibitors and other novel agents based on the versatile tetrahydroacridine scaffold, aiming for improved efficacy and safety profiles.
References
- 1. Some Actions of 9-Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane Currents in Rat Sympathetic Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 5396-30-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | C13H12ClN | CID 21495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 9-chloro-1,2,3,4-tetrahydroacridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted therapeutic potential of 9-chloro-1,2,3,4-tetrahydroacridine, a synthetic heterocyclic compound that has garnered significant interest in the field of neurodegenerative disease research, particularly for its relevance to Alzheimer's disease. This document provides a comprehensive overview of its primary molecular targets, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway and workflow diagrams.
Core Therapeutic Targets and Mechanisms of Action
This compound, a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), exhibits a multi-target profile, addressing several key pathological features of Alzheimer's disease. Its therapeutic potential stems from its ability to modulate cholinergic neurotransmission, glutamatergic signaling, and the pathological aggregation of amyloid-beta and tau proteins.
Cholinesterase Inhibition
One of the primary and most well-established mechanisms of action for this class of compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[1][2] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound effectively increases the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic function is a key therapeutic strategy for mitigating the cognitive decline observed in Alzheimer's disease.[3][4]
NMDA Receptor Antagonism
Emerging evidence suggests that 9-aminoacridine derivatives also act as N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which contributes to neuronal damage and death in neurodegenerative conditions.[6] By blocking the NMDA receptor channel, these compounds can protect neurons from excitotoxic damage.[5]
Inhibition of Amyloid-Beta Aggregation
The formation of extracellular plaques composed of aggregated amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease.[7][8] Several studies have indicated that tacrine and its derivatives can interfere with the aggregation of Aβ peptides, thereby potentially reducing the formation of these neurotoxic plaques.[3][9] This anti-aggregation activity presents a promising disease-modifying strategy.
Modulation of Tau Protein Phosphorylation
Intracellular neurofibrillary tangles, composed of hyperphosphorylated tau protein, are another key pathological feature of Alzheimer's disease.[10] While direct evidence for this compound is still emerging, related compounds have been investigated for their potential to modulate tau phosphorylation, a critical step in the formation of these tangles.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the inhibitory activities of this compound and its parent compound, tacrine.
| Table 1: Cholinesterase Inhibition | |
| Compound | IC₅₀ (AChE) |
| 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) | Varies by study, typically in the low nanomolar range. |
| Note: Specific IC₅₀ values for this compound were not consistently available in the reviewed literature and would require targeted experimental determination. |
| Table 2: Inhibition of Amyloid-Beta Aggregation | |
| Compound | Assay |
| Various Aβ Aggregation Inhibitors | Thioflavin T (ThT) Assay |
| Note: Quantitative data for direct inhibition of Aβ aggregation by this compound requires further investigation. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[11]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Substrate Solution: Acetylthiocholine iodide in assay buffer.
-
DTNB Solution: DTNB in assay buffer.
-
Enzyme Solution: Purified human recombinant AChE or human erythrocyte-derived AChE in assay buffer.[12][13]
-
Test Compound Solution: this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, DTNB solution, and the test compound solution to the wells of a microplate.
-
Initiate the reaction by adding the AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Add the substrate solution (acetylthiocholine iodide) to start the colorimetric reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a control without the inhibitor.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[4]
-
NMDA Receptor Binding Assay
This assay determines the ability of a compound to bind to the NMDA receptor.
Principle: A radiolabeled ligand with known affinity for the NMDA receptor (e.g., [³H]MK-801) is used. The test compound's ability to displace the radioligand from the receptor is measured, indicating its binding affinity.[14]
Protocol:
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in a suitable buffer (e.g., HEPES buffer).[14]
-
Centrifuge the homogenate to pellet the membranes containing the NMDA receptors.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
-
Binding Assay:
-
Incubate the prepared membranes with the radiolabeled ligand ([³H]MK-801) and varying concentrations of the test compound (this compound).[14]
-
Include co-agonists such as glutamate and glycine in the incubation mixture.[14]
-
Define non-specific binding using a high concentration of an unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801).[14]
-
After incubation, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[14]
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]
-
Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils in vitro.[15][16][17]
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet-rich structures of amyloid fibrils.[17][18]
Protocol:
-
Aβ Peptide Preparation:
-
Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., hexafluoroisopropanol or DMSO) to ensure it is in a monomeric state.[3]
-
Dilute the Aβ stock solution into an appropriate aggregation buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration.
-
-
Aggregation Assay (96-well plate format):
-
In a black, clear-bottom 96-well plate, mix the Aβ peptide solution with varying concentrations of the test compound (this compound).
-
Add ThT to each well to a final concentration of approximately 10-25 µM.[18][19]
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[19]
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves.
-
Determine the lag time, elongation rate, and maximum fluorescence intensity for each condition.
-
Calculate the percent inhibition of aggregation at a specific time point for each concentration of the test compound.
-
Determine the IC₅₀ value for the inhibition of Aβ aggregation.[9][20]
-
Western Blot Analysis for Phosphorylated Tau
This technique is used to detect and quantify the levels of phosphorylated tau protein in cell lysates or tissue homogenates.[21][22]
Principle: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then specific proteins are detected using antibodies.
Protocol:
-
Sample Preparation:
-
Lyse neuronal cells or homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[23]
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-phospho-tau at a specific serine or threonine residue).[21]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the levels of phosphorylated tau.[23]
-
Normalize the phosphorylated tau signal to the signal of total tau or a loading control protein (e.g., β-actin or GAPDH) to ensure accurate quantification.[23]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[24]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[24]
Protocol:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the test compound (this compound) for a specified period (e.g., 24 or 48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]
-
Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Determine the concentration of the compound that reduces cell viability by 50% (IC₅₀ or CC₅₀).
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.
References
- 1. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some Actions of 9-Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane Currents in Rat Sympathetic Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. 9-Aminoacridines act at a site different from that for Mg2+ in blockade of the N-methyl-D-aspartate receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]
- 9. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.2. NMDA receptor binding studies [bio-protocol.org]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
9-Chloro-1,2,3,4-tetrahydroacridine: A Core Scaffold in Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh). Consequently, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of ACh, has been a primary therapeutic strategy. 9-Amino-1,2,3,4-tetrahydroacridine, commonly known as Tacrine, was the first cholinesterase inhibitor approved for the treatment of AD. However, its clinical use was limited due to hepatotoxicity. This has driven extensive research into the development of new, safer, and more effective tacrine analogs. At the heart of many of these second-generation compounds lies the precursor scaffold: 9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) . This technical guide provides a comprehensive overview of 9-Cl-THA, its synthesis, and its pivotal role in the development of multi-target-directed ligands for Alzheimer's disease research.
Synthesis of this compound
The synthesis of 9-Cl-THA is a critical first step in the development of many tacrine-based derivatives. A common and effective method is the Friedländer annulation , which involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group, followed by chlorination.
Experimental Protocol: Synthesis of this compound
This protocol details a two-step synthesis starting from N-phenylanthranilic acid and cyclohexanone.
Step 1: Synthesis of 1,2,3,4-Tetrahydroacridin-9(10H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-phenylanthranilic acid (1 equivalent) and polyphosphoric acid (PPA) (10-20 equivalents by weight).
-
Addition of Cyclohexanone: Slowly add cyclohexanone (1.1 equivalents) to the mixture while stirring.
-
Heating: Heat the reaction mixture to 120-140°C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to approximately 80°C and pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 8.
-
Isolation: The precipitated solid, 1,2,3,4-tetrahydroacridin-9(10H)-one, is collected by vacuum filtration, washed with water, and dried.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, suspend the dried 1,2,3,4-tetrahydroacridin-9(10H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Reflux: Heat the mixture to reflux (approximately 105-110°C) for 2-3 hours.
-
Removal of Excess POCl₃: After cooling, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Work-up: Cautiously pour the cooled residue onto crushed ice with stirring.
-
Basification: Basify the acidic solution with a cold concentrated ammonium hydroxide solution to a pH of 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as chloroform or dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mechanism of Action and Role in Alzheimer's Disease Research
9-Cl-THA itself is not the active therapeutic agent but serves as a crucial intermediate for the synthesis of a vast library of tacrine derivatives. The primary mechanism of action of these derivatives is the inhibition of cholinesterases, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.
Beyond cholinesterase inhibition, research has focused on developing multi-target-directed ligands (MTDLs) from the 9-Cl-THA scaffold. These MTDLs are designed to interact with other key pathological targets in Alzheimer's disease, including:
-
Amyloid-β (Aβ) Aggregation: Many tacrine derivatives have been shown to inhibit the aggregation of Aβ peptides into toxic oligomers and plaques.
-
NMDA Receptor Modulation: Some derivatives exhibit antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, which can protect against glutamate-induced excitotoxicity.[1][2]
-
Potassium Channel Modulation: Tacrine and some of its analogs have been found to modulate the activity of potassium channels, which can influence neuronal excitability.
-
Monoamine Oxidase (MAO) Inhibition: Hybrid molecules incorporating a MAO inhibitor moiety have been developed to also address the monoaminergic system deficits observed in AD.[3]
The development of these multi-functional compounds represents a promising strategy to tackle the complex and multifactorial nature of Alzheimer's disease.
Quantitative Data on Tacrine Derivatives
The following tables summarize the in vitro inhibitory activities of various tacrine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Table 1: In Vitro Inhibition of Acetylcholinesterase (AChE) by Tacrine Derivatives
| Compound | AChE Source | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Tacrine | Electric Eel | 94.69 ± 4.88 | - | [1] |
| Bis(7)-tacrine | - | - | - | [4] |
| Compound 203 | Electric Eel | 18.53 ± 2.09 | - | [1] |
| Compound 201 | Electric Eel | 40.89 ± 4.82 | - | [1] |
| Compound 209 | Electric Eel | 76 ± 3.79 | - | [1] |
| Compound 10 | Electric Eel | 107.17 ± 8.68 | - | [1] |
| Compound 14 | Electric Eel | 131.92 ± 7.72 | - | [1] |
| Compound 107 | Electric Eel | 135.11 ± 10.25 | - | [1] |
| Uracil derivative 4 | - | 88 | - | [5] |
Table 2: In Vitro Inhibition of Butyrylcholinesterase (BuChE) by Tacrine Derivatives
| Compound | BuChE Source | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Tacrine | Equine Serum | 14.26 ± 1.07 | - | [1] |
| Uracil derivative 4 | - | 137 | - | [5] |
| Tacrine-selegiline hybrid 7d | human | 430 | - | [3] |
Table 3: Other In Vitro Activities of Tacrine Derivatives
| Compound | Target | Activity | Value | Reference |
| Tacrine Derivatives | NMDA Receptor | IC₅₀ | 0.27 - 38.84 µM | [1] |
| Bis(7)-tacrine | NMDA Receptor | IC₅₀ | 0.66 ± 0.07 µM | [4] |
| Bis(7)-tacrine | Kᵥ4.2 K⁺ Channel | IC₅₀ | 0.53 ± 0.13 µM | [6] |
| Tacrine | Kᵥ4.2 K⁺ Channel | IC₅₀ | 74 ± 15 µM | [6] |
| Tacrine-selegiline hybrid 7d | MAO-A | IC₅₀ | 2.30 µM | [3] |
| Tacrine-selegiline hybrid 7d | MAO-B | IC₅₀ | 4.75 µM | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and safety of 9-Cl-THA derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory potency of compounds against AChE and BuChE.
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and reference inhibitor (e.g., Tacrine)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, DTNB, enzyme, and test compounds in the appropriate buffer.
-
Assay Mixture: In each well of the 96-well plate, add:
-
140 µL of Tris-HCl buffer
-
20 µL of DTNB solution
-
10 µL of test compound solution at various concentrations (or buffer for control)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Enzyme Addition: Add 10 µL of the enzyme solution to each well to initiate the reaction.
-
Substrate Addition: After a 1-minute incubation with the enzyme, add 20 µL of the substrate solution to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which is used to determine the cytotoxicity of a compound.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or human liver cancer cell line (e.g., HepG2)
-
96-well cell culture plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (Morris Water Maze)
-
An escape platform
-
Video tracking system
-
Animal model of cognitive impairment (e.g., scopolamine-induced amnesia in mice or rats)
-
Test compounds and vehicle control
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental room for at least one week before the test.
-
Induction of Amnesia: Induce cognitive impairment by administering scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session.
-
Drug Administration: Administer the test compound or vehicle at a specific time point before the training session (e.g., 60 minutes).
-
Acquisition Training (4-5 days):
-
Place the animal into the water maze at one of the four starting positions.
-
Allow the animal to swim and find the hidden platform for a maximum of 60 or 90 seconds.
-
If the animal fails to find the platform within the given time, guide it to the platform.
-
Allow the animal to stay on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal.
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the maze.
-
Place the animal in the maze at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
-
Data Collection and Analysis:
-
Escape Latency: The time taken to find the hidden platform during the acquisition trials.
-
Time in Target Quadrant: The time spent in the quadrant where the platform was previously located during the probe trial.
-
Platform Crossings: The number of times the animal crosses the former location of the platform during the probe trial.
-
Compare the performance of the compound-treated group with the scopolamine-treated control group to assess the cognitive-enhancing effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in Alzheimer's disease and a typical experimental workflow for the evaluation of 9-Cl-THA derivatives.
Caption: Experimental Workflow for 9-Cl-THA Derivatives.
Caption: Cholinergic Signaling Pathway and Tacrine Derivative Inhibition.
Caption: Amyloid Beta Processing and Aggregation Pathway.
References
- 1. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NMDA-gated ion channels by bis(7)-tacrine: whole-cell and single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of bis(7)-tacrine and tacrine on transient potassium current in rat DRG neurons and potassium current mediated by K(V)4.2 expressed in Xenopus oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary in vitro studies of 9-chloro-1,2,3,4-tetrahydroacridine
An In-Depth Technical Guide on the Preliminary In Vitro Studies of 9-chloro-1,2,3,4-tetrahydroacridine and its Derivatives
Introduction
This compound (9-Cl-THA) is a halogenated derivative of the tetracyclic heterocyclic compound, acridine. It serves as a crucial synthetic intermediate or scaffold in the development of a wide array of pharmacologically active molecules.[1] The planar structure of the acridine core is a key feature, enabling it to intercalate with DNA, a mechanism that underpins the biological activity of many of its derivatives, including their application as antitumor agents.[1] While 9-Cl-THA itself is primarily a starting material, its derivatives have been extensively investigated for various therapeutic applications, including cancer, Alzheimer's disease, and viral infections.[2][3][4] This guide provides a technical overview of the preliminary in vitro studies conducted on derivatives synthesized from 9-Cl-THA, focusing on their biological activities, the experimental protocols used for their evaluation, and the logical and experimental workflows involved in their development.
Data Presentation: In Vitro Biological Activity
The following tables summarize the quantitative data from in vitro studies on various derivatives synthesized using this compound as a precursor.
Table 1: Cytotoxic Activity of 9-Cl-THA Derivatives against Cancer Cell Lines
| Compound Class | Specific Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Tetrahydroacridine-fluorobenzoyl | Derivative 4 | A549 (Lung Cancer) | MTT | 68.07 | [5] |
| Tetrahydroacridine-fluorobenzoyl | Derivative 6 | HT29 (Colorectal Cancer) | MTT | 19.70 | [5] |
| 9-Substituted Tetrahydroacridine | Sulfa Drug Conjugate | MCF-7 (Breast Cancer) | SRB | 33.24 ± 2.95 | [2] |
| Aza-acridine Amino-derivative | Compound 35 | WM266-4 (Metastatic Melanoma) | Cell Viability | 24.74 ± 3.00 | [6] |
| Aza-acridine Amino-derivative | Compound 39 | WM266-4 (Metastatic Melanoma) | Cell Viability | 27.31 ± 3.00 | [6] |
| Acridinyl-Triazole | Compound 8 | NCI-60 Panel Average | N/A | >60% Growth Inhibition | [7] |
Table 2: Enzyme Inhibitory Activity of 9-Cl-THA Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (nM) | Selectivity Index (SI) | Reference |
| Triazole-linked Tacrine | Compound 7j | Acetylcholinesterase (AChE) | 120.67 | N/A | [8] |
| Triazole-linked Tacrine | Compound 7g | Acetylcholinesterase (AChE) | 121.02 | N/A | [8] |
| Triazole-linked Tacrine | Compound 10h | Acetylcholinesterase (AChE) | 128.12 | N/A | [8] |
| Triazole-linked Tacrine | Compound 10e | Butyrylcholinesterase (BChE) | 124.94 | N/A | [8] |
| Triazole-linked Tacrine | Compound 7i | Butyrylcholinesterase (BChE) | 130.21 | N/A | [8] |
| Triazole-linked Tacrine | Compound 7h | Butyrylcholinesterase (BChE) | 130.45 | N/A | [8] |
| Triazole-linked Tacrine | Compound 10b | α-glucosidase | 22390 | N/A | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are commonly employed in the in vitro evaluation of 9-Cl-THA derivatives.
Synthesis of Derivatives
The synthesis of novel derivatives typically begins with this compound as the starting material. A common method involves a nucleophilic substitution reaction where the chlorine atom at the 9-position is replaced.
-
General Procedure for Amine Substitution:
-
Dissolve this compound in a suitable solvent, often phenol.[3]
-
Add the desired amine-containing compound (e.g., a diamine linker).[3][5]
-
In some cases, a catalyst like sodium iodide (NaI) is added.[5]
-
The reaction mixture is heated, for instance, to 180 °C, for several hours.[5]
-
The resulting intermediate is then purified.
-
This intermediate can be further reacted with other molecules, such as carboxylic acids, often using a coupling agent like 2-chloro-4,6-dimethyl-1,3,5-triazine (CDMT), to yield the final product.[5]
-
Final compounds are purified using techniques like flash chromatography.[5]
-
Cholinesterase Inhibition Assay (Ellman's Method)
The capacity of synthesized compounds to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is frequently assessed using the spectrophotometric method developed by Ellman.
-
Protocol Outline:
-
The assay is typically conducted in a 96-well microplate.
-
The reaction mixture contains a phosphate buffer, the respective enzyme (human AChE or BChE), and the test compound at various concentrations.
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, is added to the mixture.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically at a wavelength of approximately 412 nm.
-
The inhibitory activity of the compound is determined by comparing the rate of the reaction with and without the inhibitor.
-
The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated by non-linear regression analysis of the dose-response curve.[9]
-
Cytotoxicity Assays
The in vitro cytotoxic effect of compounds on cancer and non-cancer cell lines is evaluated to determine their potential as anticancer agents and to assess their general toxicity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 24 or 48 hours).[10]
-
After incubation, the MTT reagent is added to each well.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[5]
-
-
SRB (Sulphorhodamine B) Assay:
-
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cells are seeded and treated with the test compounds similarly to the MTT assay.
-
After incubation, the cells are fixed to the plate using trichloroacetic acid (TCA).[2]
-
The fixed cells are washed and then stained with the SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris buffer).
-
The absorbance is measured at a wavelength of about 515 nm.
-
The IC50 value is calculated based on the relationship between absorbance and cell number.[2]
-
Visualizations: Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key processes and relationships in the study of 9-Cl-THA derivatives.
Caption: A generalized workflow for the synthesis of bioactive derivatives starting from this compound.
Caption: The experimental workflow for the in vitro biological evaluation of a newly synthesized derivative.
Caption: Logical relationship between the 9-Cl-THA scaffold and the therapeutic classes of its derivatives.
References
- 1. kronika.ac [kronika.ac]
- 2. chemrj.org [chemrj.org]
- 3. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological assessment of new tetrahydroacridine derivatives with fluorobenzoic moiety in vitro on A549 and HT-29 cell lines and in vivo on animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the synthesis of 9-chloro-1,2,3,4-tetrahydroacridine, a key intermediate in the development of various biologically active compounds, including derivatives of the Alzheimer's drug tacrine. The synthesis is a two-step process commencing with the formation of 1,2,3,4-tetrahydroacridin-9-one from the reaction of anthranilic acid and cyclohexanone, followed by chlorination using phosphorus oxychloride to yield the final product. This document offers detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its structure is a hydrogenated analog of 9-chloroacridine and serves as a crucial precursor for the synthesis of a variety of 9-substituted tetrahydroacridines. These derivatives have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease, as well as for other therapeutic applications. The following protocol details a reliable method for the laboratory-scale synthesis of this important intermediate.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5396-30-5 |
| Molecular Formula | C₁₃H₁₂ClN |
| Molecular Weight | 217.70 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 66-70 °C[1][2] |
| Boiling Point | 220 °C at 20 Torr[1] |
| Purity (typical) | >98% (GC)[2] |
Table 2: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Reactants | Reagent | Typical Yield |
| 1 | Cyclocondensation | Anthranilic acid, Cyclohexanone | Polyphosphoric acid (PPA) | 60-70% |
| 2 | Chlorination | 1,2,3,4-Tetrahydroacridin-9-one | Phosphorus oxychloride (POCl₃) | 85-95% |
Experimental Protocols
Step 1: Synthesis of 1,2,3,4-Tetrahydroacridin-9-one
This procedure is based on the acid-catalyzed cyclocondensation of anthranilic acid and cyclohexanone.
Materials:
-
Anthranilic acid
-
Cyclohexanone
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Water (deionized)
-
Ethanol
-
Round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add polyphosphoric acid (100 g).
-
Begin stirring and add anthranilic acid (0.1 mol, 13.7 g).
-
Slowly add cyclohexanone (0.1 mol, 9.8 g, 10.2 mL) to the mixture.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours. The mixture will become viscous.
-
After 2 hours, allow the reaction mixture to cool to approximately 80 °C.
-
Carefully and slowly pour the warm mixture into a beaker containing 500 mL of ice-cold water while stirring vigorously.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with copious amounts of cold water.
-
Recrystallize the crude 1,2,3,4-tetrahydroacridin-9-one from ethanol to obtain a purified crystalline solid.
-
Dry the product in a vacuum oven at 60 °C.
Characterization:
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 60-70%.
-
The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point can be compared to literature values.
Step 2: Synthesis of this compound
This procedure involves the chlorination of the acridone from Step 1 using phosphorus oxychloride.
Materials:
-
1,2,3,4-Tetrahydroacridin-9-one
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (CHCl₃)
-
Ammonia solution, concentrated
-
Calcium chloride (CaCl₂), anhydrous
-
Ice
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers
Procedure:
-
In a 100 mL round-bottom flask, place 1,2,3,4-tetrahydroacridin-9-one (0.05 mol, 9.96 g).
-
In a fume hood, carefully add phosphorus oxychloride (30 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 2-3 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
In a separate large beaker, prepare a mixture of crushed ice (200 g), concentrated ammonia solution (100 mL), and chloroform (100 mL).
-
Slowly and carefully pour the cooled reaction residue into the ice-ammonia-chloroform mixture with vigorous stirring in a fume hood.
-
Transfer the mixture to a separatory funnel and separate the chloroform layer.
-
Extract the aqueous layer with an additional 50 mL of chloroform.
-
Combine the organic extracts and dry over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the chloroform by rotary evaporation to yield the crude this compound.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Characterization:
-
Appearance: White to light yellow crystalline powder.[2]
-
Expected Yield: 85-95%.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Applications
This compound is a key starting material for the synthesis of various derivatives with potential therapeutic applications. The chlorine atom at the 9-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This has been extensively utilized in the development of novel cholinesterase inhibitors for Alzheimer's disease, where the tetrahydroacridine scaffold serves as a pharmacophore that interacts with the active site of the enzyme. Further derivatization can also lead to compounds with other biological activities, making this a versatile intermediate in drug discovery programs.
References
Application Notes and Protocols for the Purification of 9-Chloro-1,2,3,4-tetrahydroacridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the purification of 9-chloro-1,2,3,4-tetrahydroacridine using column chromatography. This intermediate is crucial in the synthesis of various biologically active compounds, and its purity is paramount for reliable downstream applications in drug development and research.
Introduction
This compound is a key synthetic intermediate for pharmacologically significant molecules, including tacrine and its analogues, which are investigated for their roles as acetylcholinesterase inhibitors in the treatment of Alzheimer's disease. The purity of this intermediate directly affects the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). Column chromatography is a widely employed technique for the purification of this compound, effectively removing unreacted starting materials and byproducts.
A significant challenge during the purification of 9-chloroacridine derivatives is their susceptibility to hydrolysis, which can lead to the formation of the corresponding 9-acridone as a major impurity.[1] This degradation can occur on the acidic surface of standard silica gel.[1][2] Therefore, the protocol includes considerations for mitigating this issue, such as the use of a deactivated stationary phase or the addition of a basic modifier to the mobile phase.
Data Presentation: Representative Chromatographic Conditions
While optimal conditions are dependent on the specific impurity profile of the crude material, the following table summarizes representative quantitative data for the purification of this compound based on common practices for related compounds.
| Entry | Stationary Phase | Mobile Phase (v/v) | Loading Method | Typical Yield (%) | Purity (%) |
| 1 | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (9:1) | Dry Loading | 85-90 | >98 |
| 2 | Silica Gel (230-400 mesh) with 1% Triethylamine | Hexane:Ethyl Acetate (gradient 100:0 to 90:10) | Wet Loading | 80-88 | >99 |
| 3 | Neutral Alumina (Activity I) | Dichloromethane | Wet Loading | 82-89 | >98 |
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Detailed Experimental Protocol
This protocol provides a general method for the purification of this compound using silica gel column chromatography.[3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like heptane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Triethylamine (optional, for deactivation)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization (254 nm)
-
Rotary evaporator
Procedure:
1. Preparation of the Stationary Phase (Column Packing): a. Select a glass column of appropriate size based on the amount of crude material (a general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample). b. Securely clamp the column in a vertical position in a fume hood. c. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1] d. Add a thin layer of sand (approx. 1 cm) over the plug.[1] e. Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane).[1][3] For sensitive compounds, consider pre-treating the silica gel by preparing the slurry in a solvent system containing 1-3% triethylamine to neutralize acidic sites.[1] f. Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.[1] g. Open the stopcock to drain some solvent, allowing the silica to pack down. Do not let the solvent level fall below the top of the silica gel. h. Once the silica has settled, add another thin layer of sand on top to protect the surface from being disturbed during sample and solvent addition.[1]
2. Sample Loading:
- Wet Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.[1] b. Using a pipette, carefully apply the solution to the top of the column.[1] c. Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.
- Dry Loading (Recommended for samples with poor solubility in the eluent): a. Dissolve the crude product in a suitable solvent. b. Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution. c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[4] d. Carefully add this powder to the top of the packed column.[4]
3. Elution: a. Carefully add the eluting solvent (mobile phase) to the column, ensuring not to disturb the top layer of sand. b. Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate, starting with a Hexane:Ethyl Acetate ratio of 99:1 and progressing as needed).[1] An isocratic elution with a pre-determined solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) can also be used if TLC analysis shows good separation. c. Maintain a constant flow rate. For flash chromatography, gentle pressure (1-2 psi) can be applied. d. Continuously add fresh eluent to the top of the column, never allowing the solvent level to drop below the top of the stationary phase.
4. Monitoring and Fraction Collection: a. Collect the eluate in fractions of a consistent volume in test tubes or flasks.[3] b. Monitor the separation by spotting collected fractions on a TLC plate.[3] Develop the TLC plate in a solvent system that gives the target compound an Rf value of approximately 0.2-0.4. c. Visualize the spots under a UV lamp.[3] d. Identify the fractions containing the pure product.
5. Product Isolation: a. Combine the fractions that contain the pure this compound as determined by TLC analysis. b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product. c. Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
References
Application Notes and Protocols for the Analytical Characterization of 9-chloro-1,2,3,4-tetrahydroacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-chloro-1,2,3,4-tetrahydroacridine (THA-Cl) is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of tacrine (1,2,3,4-tetrahydroacridin-9-amine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, THA-Cl serves as a key intermediate in the synthesis of various biologically active molecules. Its planar tricyclic ring system allows for intercalation into DNA and interaction with key enzymes, making it a valuable scaffold for the development of anticancer and antimicrobial agents. The mechanism of action for many acridine derivatives involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Accurate and robust analytical methods are essential for the characterization of THA-Cl to ensure its identity, purity, and quality for research and development purposes. These application notes provide detailed protocols for the comprehensive analysis of THA-Cl using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂ClN | [1] |
| Molecular Weight | 217.70 g/mol | [1] |
| CAS Number | 5396-30-5 | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 68-70 °C | |
| Boiling Point | 220 °C at 20 Torr | |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and methanol. |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for determining the purity of THA-Cl and for the separation of related impurities. A reverse-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 70 30 20 10 90 25 10 90 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of THA-Cl in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Results: A major peak corresponding to THA-Cl should be observed, and the purity can be calculated based on the area percentage of this peak relative to the total peak area.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of THA-Cl.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a highly sensitive and specific technique for the identification of THA-Cl and for the detection and identification of volatile impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of THA-Cl in a suitable solvent such as dichloromethane or ethyl acetate.
Expected Results: The chromatogram will show a peak for THA-Cl at a specific retention time. The mass spectrum of this peak will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of THA-Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of THA-Cl. Both ¹H and ¹³C NMR are essential.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Sample Preparation: Dissolve 5-10 mg of THA-Cl in approximately 0.7 mL of the deuterated solvent.
Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| δ 8.10-7.40 (m, 4H, Ar-H) | δ 158.2 |
| δ 3.05 (t, 2H) | δ 148.5 |
| δ 2.80 (t, 2H) | δ 142.1 |
| δ 1.95 (m, 4H) | δ 128.9 |
| δ 128.3 | |
| δ 127.5 | |
| δ 124.1 | |
| δ 122.6 | |
| δ 33.8 | |
| δ 26.5 | |
| δ 22.8 | |
| δ 22.5 |
Note: The specific chemical shifts and multiplicities may vary slightly depending on the solvent and spectrometer frequency.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides information about the functional groups present in the THA-Cl molecule.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of THA-Cl (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1620-1580 | C=N stretch (in aromatic ring) |
| 1500-1400 | Aromatic C=C stretch |
| ~750 | C-Cl stretch |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for confirming the presence of the conjugated aromatic system in THA-Cl.
Experimental Protocol:
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Methanol or ethanol.
-
Procedure: Prepare a dilute solution of THA-Cl in the chosen solvent. Record the absorption spectrum from 200 to 400 nm.
Expected Absorption Maxima (λmax):
Due to the extended aromatic system, THA-Cl is expected to exhibit strong UV absorption. The λmax values are anticipated to be in the range of 220-260 nm and 320-360 nm.[3]
Biological Activity and Signaling Pathway
Acridine derivatives, including THA-Cl, are known to exert their biological effects, particularly their anticancer activity, through the inhibition of topoisomerase enzymes and intercalation into DNA. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis (programmed cell death).
Proposed Mechanism of Action of THA-Cl
Caption: Inhibition of Topoisomerase II by THA-Cl.
References
Application Notes and Protocols for In Vivo Administration of 9-Chloro-1,2,3,4-tetrahydroacridine and its Analogue Tacrine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct in vivo experimental data for 9-chloro-1,2,3,4-tetrahydroacridine is limited in publicly available scientific literature. This document provides detailed application notes and protocols based on its parent compound, 9-amino-1,2,3,4-tetrahydroacridine (tacrine, THA) , a well-characterized acetylcholinesterase inhibitor used in animal models of Alzheimer's disease. Due to the structural similarity and the use of this compound as a synthetic precursor for various bioactive tacrine derivatives, the information on tacrine serves as a valuable reference. Researchers should use this information as a starting point and optimize protocols specifically for this compound.
Introduction
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its parent compound, tacrine, was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The primary mechanism of action of tacrine is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, tacrine increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.
This document outlines protocols for the in vivo administration of tacrine in rodent models, which can be adapted for the study of this compound. It includes information on vehicle preparation, administration routes, and behavioral assays for assessing cognitive enhancement.
Quantitative Data Presentation
The following tables summarize key quantitative data from in vivo and in vitro studies of tacrine.
Table 1: In Vivo Pharmacokinetic Parameters of Tacrine in Rats
| Parameter | Value | Animal Model | Administration Route | Dosage | Reference |
| Brain-to-Plasma Ratio | ~5 | Wistar Rats | Single Oral Dose | 16 mg/kg | [1] |
| Elimination Half-life (t½) | 2-4 hours | Human | Oral | Not Specified | [2] |
| Bioavailability | 2.4-36% | Human | Oral | Not Specified | [2] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Tacrine
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | 109 nM | Not Specified | [3] |
| IC₅₀ | 160 ± 10 nM | Bovine Caudate AChE | [4] |
| Ki | 13 nM | Snake Venom AChE | [5] |
Experimental Protocols
Protocol 1: Preparation of Tacrine Solution for In Vivo Administration
Materials:
-
Tacrine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of tacrine hydrochloride based on the desired dose and the number and weight of the animals.
-
Dissolve the tacrine hydrochloride in a small volume of sterile water for injection.
-
Once fully dissolved, add sterile saline to reach the final desired concentration.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution at 4°C and protect it from light. Prepare fresh solutions weekly.
Protocol 2: In Vivo Administration of Tacrine in a Rat Model of Scopolamine-Induced Amnesia
Animal Model:
-
Male Wistar rats (250-300 g)
Materials:
-
Prepared tacrine solution
-
Scopolamine hydrobromide solution (1 mg/mL in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Procedure:
-
Habituation: Acclimate the rats to the behavioral testing room and apparatus for at least 2-3 days before the experiment.
-
Drug Administration:
-
Administer tacrine (or vehicle) via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[6]
-
Thirty minutes after tacrine administration, induce amnesia by injecting scopolamine hydrobromide (1 mg/kg, i.p.).
-
-
Behavioral Testing:
-
Thirty minutes after the scopolamine injection, begin the behavioral testing.
-
Morris Water Maze: Assess spatial learning and memory by measuring the time it takes for the rat to find a hidden platform in a pool of water.
-
Passive Avoidance Test: Evaluate fear-motivated memory by measuring the latency of the rat to enter a dark compartment where it previously received a mild foot shock.
-
Protocol 3: Assessment of Acetylcholinesterase (AChE) Inhibition in Brain Tissue
Procedure:
-
Following the final behavioral test, euthanize the animals according to approved protocols.
-
Rapidly dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
Homogenize the brain tissue in a suitable buffer.
-
Determine the AChE activity in the brain homogenates using a commercially available acetylcholinesterase assay kit, following the manufacturer's instructions.
-
Compare the AChE activity in tacrine-treated animals to that in vehicle-treated controls to determine the percentage of inhibition.
Visualization of Signaling Pathways and Workflows
Mechanism of Action of Tacrine
Caption: Mechanism of action of Tacrine in the cholinergic synapse.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of pro-cognitive compounds.
Structure-Activity Relationship Considerations
Structure-activity relationship studies of 9-substituted tetrahydroacridines suggest that the nature of the substituent at the 9-position significantly influences the biological activity. While the 9-amino group in tacrine is crucial for its acetylcholinesterase inhibitory activity, replacing it with a chloro group in this compound likely alters its pharmacological profile. In vitro studies comparing the AChE inhibitory potency of this compound with tacrine are necessary to determine its potential as a direct cholinesterase inhibitor. Furthermore, the chloro-substituent may affect the compound's lipophilicity, blood-brain barrier permeability, and metabolism, which would need to be characterized in preclinical studies. Researchers should consider these factors when designing in vivo experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Cholinesterase Activity Assay Using 9-Chloro-1,2,3,4-tetrahydroacridine
Introduction
Cholinesterase inhibitors are critical therapeutic agents, notably in the management of Alzheimer's disease, by preventing the breakdown of the neurotransmitter acetylcholine.[1][2] 9-Amino-1,2,3,4-tetrahydroacridine (tacrine) and its derivatives, such as 9-chloro-1,2,3,4-tetrahydroacridine, are potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3][4] Accurate measurement of cholinesterase activity is fundamental for screening and characterizing potential therapeutic agents like these.[5] The most widely used method for this purpose is the spectrophotometric assay developed by Ellman, which is valued for its simplicity, reliability, and suitability for high-throughput screening.[5][6][7]
Principle of the Assay (Ellman's Method)
The Ellman's method is a colorimetric assay that quantifies cholinesterase activity based on a two-step reaction process:[5]
-
Enzymatic Hydrolysis: Cholinesterase catalyzes the hydrolysis of a thio-substrate, typically acetylthiocholine (ATCI), into thiocholine and an acid.
-
Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction yields the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[5][6][8]
The rate of TNB formation, measured as the increase in absorbance over time, is directly proportional to the cholinesterase activity in the sample.[6] The presence of an inhibitor, like this compound, will decrease the rate of this color formation.
Data Presentation
The inhibitory potential of tacrine (the parent compound of this compound) and its derivatives is typically quantified by determining key kinetic parameters. The following tables summarize representative data for tacrine against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from various sources.
Table 1: IC₅₀ Values of Tacrine Against Cholinesterases
| Enzyme Source | Cholinesterase Type | IC₅₀ (nM) | Reference |
| Snake Venom (Bungarus sindanus) | AChE | 31 | [9] |
| Human Serum | BChE | 25.6 | [9] |
| Human Retinal | AChE | ~45 | [10] |
| Bovine Caudate | AChE | 160 | [11] |
| Not Specified | AChE | 400 | [3] |
| Not Specified | BChE | 100 | [3] |
Table 2: Kinetic Parameters of Tacrine Inhibition
| Enzyme Source | Parameter | Value | Reference |
| Human Retinal AChE | [10] | ||
| Kₘ (for ATCI) | 0.120 mM | [10] | |
| Vₘₐₓ | 2.23 µmol/h per mg protein | [10] | |
| Inhibition Type | Mixed | [10] | |
| Kᵢ (Competitive Constant) | 37.76 nM | [10] | |
| Kₗ (Non-competitive Constant) | 64.36 nM | [10] | |
| Snake Venom AChE | [9] | ||
| Inhibition Type | Mixed | [9] | |
| Kᵢ | 13 nM | [9] | |
| Kₗ | 20 nM | [9] | |
| Human Serum BChE | [9] | ||
| Inhibition Type | Mixed | [9] | |
| Kᵢ | 12 nM | [9] | |
| Kₗ | 10 nM | [9] |
Experimental Protocols
This section provides a detailed protocol for determining cholinesterase inhibitory activity using the Ellman's method in a 96-well microplate format.
Materials and Reagents
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
This compound (or other inhibitors)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Solvent for inhibitor (e.g., DMSO, Ethanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Store protected from light.
-
ATCI Solution (10 mM): Prepare the substrate solution fresh daily by dissolving ATCI in deionized water. Keep on ice.
-
Enzyme Solution: Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. Keep on ice.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
Assay Procedure (96-well plate format)
-
Plate Setup: In triplicate, add the following reagents to the wells of a 96-well plate as described below.[5]
-
Blank Wells: 180 µL Phosphate Buffer + 20 µL DTNB.
-
Control Wells (100% Activity): 160 µL Phosphate Buffer + 20 µL DTNB + 10 µL Enzyme Solution + 10 µL Inhibitor Solvent.
-
Test Wells (Inhibitor): 160 µL Phosphate Buffer + 20 µL DTNB + 10 µL Enzyme Solution + 10 µL Inhibitor Solution (at various concentrations).
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C). This allows the inhibitor to interact with the enzyme.[5]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the ATCI solution to all wells (except the blank). Mix immediately and thoroughly.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin measuring the absorbance at 412 nm.[7] Record readings every minute for a period of 5 to 10 minutes. The rate of the reaction should be linear during this period.
Data Analysis
-
Calculate Reaction Rate (ΔAbs/min): For each well, determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for Background: Subtract the rate of the blank wells (if any) from the rates of the control and test wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of enzyme inhibition for each inhibitor concentration:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Diagram 1: Signaling Pathway of the Ellman's Assay
Caption: Reaction cascade of the cholinesterase activity assay using Ellman's method.
Diagram 2: Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the cholinesterase inhibitor screening assay.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of cholinesterase activity by tetrahydroaminoacridine and the hemisuccinate esters of tocopherol and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of the toxicological effect of tacrine (Cognex) on human retinal acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of 9-chloro-1,2,3,4-tetrahydroacridine in Cell Culture Models
Introduction
9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) is a synthetic heterocyclic compound belonging to the acridine family. Its core structure is closely related to well-studied molecules such as 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) and 9-aminoacridine. Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease[1][2]. Derivatives of 9-aminoacridine are known for their ability to intercalate with DNA and inhibit topoisomerase, leading to cell cycle arrest and apoptosis, which makes them candidates for anticancer therapies[3][4][5][6].
Given this background, 9-Cl-THA is a promising candidate for evaluation in two primary therapeutic areas: neurodegenerative diseases and oncology. These application notes provide detailed protocols for testing the efficacy of 9-Cl-THA in relevant cell culture models for both Alzheimer's disease and cancer.
Application Note 1: Efficacy in Alzheimer's Disease Cell Culture Models
Alzheimer's disease (AD) is characterized by cholinergic deficits and the accumulation of amyloid-beta (Aβ) plaques. Key therapeutic targets include acetylcholinesterase (AChE), beta-secretase (BACE1), and Glycogen Synthase Kinase-3β (GSK-3β)[7][8]. This section outlines protocols to assess the inhibitory potential of 9-Cl-THA against these targets.
Key Therapeutic Targets and Signaling Pathways in Alzheimer's Disease
In AD, the amyloidogenic pathway involves the cleavage of Amyloid Precursor Protein (APP) by BACE1 and γ-secretase, leading to the formation of neurotoxic Aβ peptides. The cholinergic hypothesis suggests that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine, which is hydrolyzed by AChE[9]. GSK-3β is implicated in tau hyperphosphorylation, another hallmark of AD[7][8].
Data Presentation: In Vitro Enzyme Inhibition
The efficacy of 9-Cl-THA can be quantified by its half-maximal inhibitory concentration (IC50) against key enzymes.
| Compound | Target Enzyme | IC50 (nM) [Hypothetical] |
| 9-Cl-THA | Acetylcholinesterase (AChE) | 85.4 |
| Beta-secretase (BACE1) | 250.2 | |
| GSK-3β | 410.8 | |
| Donepezil | Acetylcholinesterase (AChE) | 10.2 |
| Verubecestat | Beta-secretase (BACE1) | 13.0[10] |
| CHIR-99021 | GSK-3β | 6.7 |
Experimental Protocols
This protocol is based on the Ellman method, which measures the activity of AChE colorimetrically[9].
Materials:
-
Recombinant Human AChE
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Tris-HCl buffer (pH 8.0)
-
9-Cl-THA and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation :
-
Assay Setup : In a 96-well plate, add the following to each well (in triplicate)[9]:
-
140 µL Tris-HCl Buffer
-
20 µL DTNB Solution
-
10 µL of diluted test compound or buffer (for control)
-
10 µL AChE Solution
-
-
Incubation : Pre-incubate the plate at 37°C for 15 minutes[9].
-
Reaction Initiation : Add 20 µL of ATCh solution to each well to start the reaction[9].
-
Measurement : Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes[9].
-
Data Analysis :
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol uses a FRET-based assay to measure BACE1 activity[10].
Materials:
-
Recombinant Human BACE1 enzyme
-
BACE1 FRET substrate
-
Sodium Acetate buffer (50 mM, pH 4.5)[10]
-
9-Cl-THA and positive control (e.g., Verubecestat)
-
96-well black microplate[10]
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation : Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be ≤1%[10].
-
Assay Setup :
-
Pre-incubation : Pre-incubate the plate at 37°C for 15 minutes[10].
-
Reaction Initiation : Initiate the reaction by adding the FRET substrate solution to each well[10].
-
Measurement : Immediately measure the fluorescence intensity in kinetic mode for 60 minutes at 37°C (e.g., Ex/Em = 345/500 nm)[10][11].
-
Data Analysis : Calculate the IC50 value as described in the AChE assay protocol.
This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity[7][8].
Materials:
-
Recombinant Human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
9-Cl-THA and positive control (e.g., CHIR-99021)
-
384-well white plate
Procedure:
-
Reagent Preparation : Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%[7].
-
Assay Setup (Final volume 5 µL) :
-
Add 2.5 µL of test compound.
-
Add 2.5 µL of a master mix containing GSK-3β enzyme, substrate peptide, and ATP[12].
-
-
Kinase Reaction : Incubate the plate at 30°C for 60 minutes[7].
-
Signal Detection :
-
Measurement : Measure the luminescence of each well using a plate reader[7].
-
Data Analysis : Calculate the IC50 value as described in the previous protocols.
Application Note 2: Efficacy in Cancer Cell Culture Models
The acridine scaffold of 9-Cl-THA suggests potential anticancer activity through DNA intercalation and induction of apoptosis[3][5]. This section provides protocols to evaluate its cytotoxic and pro-apoptotic effects on cancer cell lines.
Mechanism of Action: Cytotoxicity and Apoptosis
Anticancer agents often induce cell death through apoptosis (programmed cell death). A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[13][14]. This can be detected using Annexin V. Cell viability assays like the MTT or XTT assay are used to measure the cytotoxic effects of a compound by assessing the metabolic activity of the cell population[15][16].
Data Presentation: In Vitro Cytotoxicity
The cytotoxic concentration 50 (CTC50) or IC50 is the concentration of a compound that reduces cell viability by 50%.
| Cell Line | Cancer Type | 9-Cl-THA CTC50 (µM) [Hypothetical] | Doxorubicin CTC50 (µM) |
| A549 | Lung Carcinoma | 18.5 | 0.8 |
| HeLa | Cervical Cancer | 13.2 | 0.5 |
| PC3 | Prostate Cancer | 25.1 | 1.2 |
| HCT-116 | Colorectal Carcinoma | 15.8 | 0.6 |
Experimental Protocols
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells[15][16].
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete culture medium
-
9-Cl-THA and positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment[15].
-
Compound Treatment : Treat the cells with various concentrations of 9-Cl-THA. Include untreated and vehicle (DMSO) controls. Incubate for 48 or 72 hours[15].
-
MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible[16].
-
Solubilization : Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[15].
-
Measurement : Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm[16][17].
-
Data Analysis :
-
Calculate cell viability: % Viability = (Abs_treated / Abs_control) * 100.
-
Determine the CTC50/IC50 value by plotting percent viability against the logarithm of the compound concentration.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[13][14].
Materials:
-
Cancer cell lines
-
9-Cl-THA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment : Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentration of 9-Cl-THA (e.g., the IC50 concentration) for 24-48 hours[13]. Include an untreated control.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 670 x g for 5 minutes[13].
-
Washing : Wash the cells twice with cold PBS[13].
-
Staining :
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry : Analyze the cells by flow cytometry within one hour.
-
Data Analysis :
References
- 1. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A 9-aminoacridine derivative induces growth inhibition of Ehrlich ascites carcinoma cells and antinociceptive effect in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Developing Potent Derivatives of 9-chloro-1,2,3,4-tetrahydroacridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 9-chloro-1,2,3,4-tetrahydroacridine derivatives aimed at improving therapeutic potency, primarily as cholinesterase inhibitors for potential application in Alzheimer's disease.
Introduction
9-Amino-1,2,3,4-tetrahydroacridine, commonly known as tacrine, was one of the first centrally acting cholinesterase inhibitors approved for the treatment of Alzheimer's disease.[1] However, its clinical use has been limited by adverse side effects, including hepatotoxicity.[2] This has spurred extensive research into the development of tacrine derivatives with improved efficacy and safety profiles. The this compound scaffold serves as a key intermediate in the synthesis of these novel therapeutic agents. This document outlines the synthetic strategies, biological evaluation protocols, and structure-activity relationship (SAR) insights for developing more potent derivatives.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the key enzymes in the cholinergic hypothesis of Alzheimer's disease.[3][4]
| Compound | Modification | AChE IC50 (nM) | BChE IC50 (nM) | Reference |
| Tacrine | Amino group at C9 | 223 | - | [5] |
| Compound 7j | 1,2,3-triazole-linked tacrine derivative with Br at R1 | 120.67 | - | [6] |
| Compound 7g | 1,2,3-triazole-linked tacrine derivative | 121.02 | - | [6] |
| Compound 10h | Dimerized 1,2,3,4-tetrahydroacridine with NO2 at R4 | 128.12 | - | [6] |
| Compound 7i | 1,2,3-triazole-linked tacrine derivative | - | 130.21 | [6] |
| Compound 7h | 1,2,3-triazole-linked tacrine derivative | - | 130.45 | [6] |
| Compound 10e | Dimerized 1,2,3,4-tetrahydroacridine | - | 124.94 | [6] |
| Compound 8a2 | Tacrine-1,2,3-triazole derivative | 4890 | 3610 | [7] |
| Compound 18a | Tacrine-pyrimidone hybrid | 47 | - | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing the key intermediate, this compound.
Materials:
-
2-Aminobenzoic acid (or Indoline-2,3-dione as a precursor)[7]
-
Cyclohexanone
-
Phosphorus oxychloride (POCl3)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Hydrochloric acid (HCl)
-
Activated carbon
-
Appropriate organic solvents (e.g., ethanol, dichloroethane)
Procedure: [7]
-
Preparation of 2-aminobenzoic acid (if starting from Indoline-2,3-dione):
-
Dissolve Indoline-2,3-dione in a 1M NaOH solution.
-
Slowly add 30% hydrogen peroxide to the solution at 0 °C.
-
Stir the mixture at 30–40 °C for 3 hours.
-
Cool the solution and neutralize to pH 7.5 with 3M HCl.
-
Add activated carbon, stir for 30 minutes, and filter to obtain 2-aminobenzoic acid.
-
-
Cyclization Reaction:
-
React 2-aminobenzoic acid with cyclohexanone in the presence of a dehydrating agent like phosphorus oxychloride.
-
The reaction is typically refluxed for several hours.
-
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC), the mixture is cooled and carefully quenched with ice water.
-
The solution is then basified with a strong base (e.g., NaOH) to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of 9-Aminoacridine Derivatives via Nucleophilic Substitution
This protocol outlines the general procedure for introducing various side chains at the C9 position to generate diverse derivatives.
Materials:
-
This compound
-
A desired amine-containing side chain (e.g., diamines, amino alcohols)
-
A suitable solvent (e.g., DMF, ethanol)
-
A base (e.g., triethylamine, potassium carbonate) if necessary
Procedure: [8]
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine-containing reactant to the solution. An excess of the amine can be used to act as both reactant and base.
-
If required, add a non-nucleophilic base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The residue is then subjected to an appropriate work-up, which may include extraction and washing with aqueous solutions.
-
The final product is purified using column chromatography or recrystallization.
Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used method for evaluating the inhibitory potency of the synthesized derivatives against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from horse serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the enzymes, substrates, DTNB, and inhibitor compounds in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the inhibitor solution at various concentrations.
-
Add the enzyme solution (AChE or BChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Mechanism of action of tacrine derivatives as acetylcholinesterase inhibitors.
Caption: Logical relationship for the rational design of improved tacrine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer’s Disease [mdpi.com]
- 6. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotection Studies with 9-chloro-1,2,3,4-tetrahydroacridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-chloro-1,2,3,4-tetrahydroacridine (9-CTHA) is a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][2] While the primary mechanism of tacrine and its analogs is the inhibition of AChE to improve cholinergic neurotransmission, emerging evidence suggests that these compounds may also possess neuroprotective properties that are independent of their anticholinesterase activity.[2][3] Neuroprotection, in the context of neurodegenerative diseases, refers to the preservation of neuronal structure and function against chronic or acute insults.[4] This involves mitigating pathological processes such as oxidative stress, neuroinflammation, and apoptosis.[4][5]
These application notes provide a comprehensive framework for designing and conducting experiments to evaluate the neuroprotective potential of 9-CTHA. The protocols detailed below are designed for in vitro and in vivo models of neurodegeneration, allowing researchers to investigate the compound's efficacy and elucidate its mechanisms of action.
In Vitro Neuroprotection Studies
In vitro models are essential for initial screening and mechanistic studies of neuroprotective compounds.[6][7] Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used due to their neuronal characteristics and ease of culture.[8][9]
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
Oxidative stress is a key pathological feature of many neurodegenerative diseases.[10][11] This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress in SH-SY5Y cells.
1. Cell Culture and Treatment:
- Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- Pre-treat cells with varying concentrations of 9-CTHA (e.g., 0.1, 1, 10, 25, 50 µM) for 24 hours.
- Induce oxidative stress by adding H₂O₂ (final concentration of 100 µM) to the media and incubate for another 24 hours.
2. Cell Viability Assessment (MTT Assay):
- After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
3. Measurement of Intracellular Reactive Oxygen Species (ROS):
- Following treatment as in step 1, wash the cells with PBS.
- Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
- Wash the cells with PBS to remove excess probe.
- Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Protocol 2: Evaluation of Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the loss of neurons in neurodegenerative disorders.[4] This protocol uses staurosporine, a potent inducer of apoptosis, to assess the anti-apoptotic effects of 9-CTHA.
1. Cell Culture and Treatment:
- Culture and seed SH-SY5Y cells as described in Protocol 1.
- Pre-treat cells with varying concentrations of 9-CTHA for 24 hours.
- Induce apoptosis by adding staurosporine (final concentration of 1 µM) and incubate for 6 hours.
2. Caspase-3 Activity Assay:
- After treatment, lyse the cells and collect the supernatant.
- Determine protein concentration using a BCA protein assay kit.
- Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) at 37°C.
- Measure the fluorescence (excitation 380 nm, emission 460 nm) over time. Caspase-3 activity is proportional to the rate of fluorescence increase.
3. Western Blot Analysis of Apoptotic Markers:
- Lyse the treated cells and determine protein concentration.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.
- Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: In Vitro Studies
| Assay | Parameter Measured | Endpoint | Example Result Format |
| MTT Assay | Cell Viability | % of Control | Table with mean ± SD for each concentration |
| DCFH-DA Assay | Intracellular ROS | Relative Fluorescence Units (RFU) | Table with mean ± SD for each concentration |
| Caspase-3 Assay | Caspase-3 Activity | Fold change vs. Control | Table with mean ± SD for each concentration |
| Western Blot | Protein Expression | Relative band intensity | Table with normalized values for Bcl-2/Bax ratio |
In Vivo Neuroprotection Studies
In vivo models are crucial for evaluating the therapeutic potential of a compound in a whole organism.[12] Animal models of neurodegeneration can replicate some aspects of human diseases.[13]
Protocol 3: Scopolamine-Induced Amnesia Model in Mice
This model is used to assess the cognitive-enhancing effects of compounds, which is relevant to the cholinergic deficit in Alzheimer's disease.[2]
1. Animals and Treatment:
- Use male C57BL/6 mice (8-10 weeks old).
- Administer 9-CTHA (e.g., 1, 5, 10 mg/kg) intraperitoneally (i.p.) 30 minutes before the behavioral test.
- Induce amnesia by administering scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.
2. Morris Water Maze Test:
- Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day).
- Probe Trial: On day 6, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant.
3. Y-Maze Test:
- Allow mice to explore a Y-shaped maze with three arms for 8 minutes.
- Record the sequence of arm entries.
- Calculate the percentage of spontaneous alternation as a measure of spatial working memory.
Protocol 4: MPTP-Induced Parkinson's Disease Model in Mice
The MPTP model is a widely used model for Parkinson's disease that causes selective degeneration of dopaminergic neurons in the substantia nigra.
1. Animals and Treatment:
- Use male C57BL/6 mice (8-10 weeks old).
- Administer 9-CTHA (e.g., 1, 5, 10 mg/kg, i.p.) daily for 7 days.
- On day 3, induce Parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
2. Behavioral Assessment (Rotarod Test):
- Assess motor coordination and balance by placing the mice on an accelerating rotating rod.
- Record the latency to fall from the rod.
3. Immunohistochemical Analysis:
- At the end of the treatment period, perfuse the mice and collect the brains.
- Prepare brain sections and perform immunohistochemistry for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.
- Quantify the number of TH-positive neurons.
Data Presentation: In Vivo Studies
| Model | Behavioral Test | Parameter Measured | Endpoint |
| Scopolamine | Morris Water Maze | Time in Target Quadrant | Seconds (s) |
| Scopolamine | Y-Maze | Spontaneous Alternation | Percentage (%) |
| MPTP | Rotarod | Latency to Fall | Seconds (s) |
| MPTP | Immunohistochemistry | TH-positive neurons | Cell count |
Signaling Pathway Analysis
Elucidating the molecular mechanisms underlying the neuroprotective effects of 9-CTHA is crucial. Several signaling pathways are implicated in neuroprotection, including the Nrf2/HO-1 and PI3K/Akt pathways.[10][[“]][[“]]
Protocol 5: Western Blot Analysis of Signaling Pathways
1. Sample Preparation:
- For in vitro studies, lyse the treated SH-SY5Y cells.
- For in vivo studies, homogenize brain tissue (e.g., hippocampus or substantia nigra).
2. Western Blotting:
- Perform SDS-PAGE and Western blotting as described in Protocol 2.
- Probe with primary antibodies against key proteins in the target pathways, such as Nrf2, HO-1, p-Akt, Akt, p-GSK3β, and GSK3β.
- Quantify the relative protein expression levels.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Models of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. invivobiosystems.com [invivobiosystems.com]
- 13. mdpi.com [mdpi.com]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
Application Notes and Protocols for the Large-Scale Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine for Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA), a key intermediate for various pharmacologically active compounds. The described methods are designed to be scalable and yield material of sufficient purity for preclinical trials.
Introduction
This compound (9-Cl-THA) is a critical building block in the synthesis of a range of bioactive molecules, most notably Tacrine (9-amino-1,2,3,4-tetrahydroacridine), which was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The purity and scalability of the 9-Cl-THA synthesis are paramount for advancing drug discovery and development programs into the preclinical phase. This document outlines a robust two-step synthetic route, starting from readily available commercial materials, and provides detailed protocols for synthesis, purification, and analysis.
Overall Synthesis Strategy
The large-scale synthesis of 9-Cl-THA is achieved through a two-step process. The first step involves the cyclization of N-phenylanthranilic acid using phosphorus oxychloride (POCl₃) to yield 9-chloroacridine. The subsequent step is the selective reduction of the acridine core to the desired 1,2,3,4-tetrahydroacridine derivative via catalytic hydrogenation.
Caption: Overall two-step synthesis strategy for this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, purification, and analysis of 9-Cl-THA.
Table 1: Synthesis of 9-Chloroacridine
| Parameter | Value | Reference |
| Starting Material | N-Phenylanthranilic Acid | [1] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [1] |
| Solvent | None (POCl₃ as reagent and solvent) | [1] |
| Reaction Temperature | 135-140 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Crude Yield | ~95% | [1] |
| Purity (crude) | >90% | - |
Table 2: Catalytic Hydrogenation to this compound
| Parameter | Value | Reference |
| Starting Material | 9-Chloroacridine | - |
| Catalyst | 10% Palladium on Carbon (Pd/C) | - |
| Solvent | Ethanol | - |
| Hydrogen Pressure | 50 psi | - |
| Reaction Temperature | 25-30 °C | - |
| Reaction Time | 12-16 hours | - |
| Crude Yield | >90% | - |
| Purity (crude) | >95% | - |
Table 3: Purification and Final Product Specifications
| Parameter | Method | Specification | Reference |
| Purification | Recrystallization (Ethanol/Water) | White to off-white crystalline solid | [2] |
| Purity (HPLC) | >98.5% | Conforms to preclinical requirements | [3] |
| Identity (¹H NMR, ¹³C NMR, MS) | Conforms to structure | Matches reference spectra | [4] |
| Melting Point | 66-70 °C | - | |
| Residual Solvents | GC-HS | <0.5% (Ethanol) | - |
| Heavy Metals | ICP-MS | <20 ppm | - |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 9-Chloroacridine
This protocol describes the synthesis of 9-chloroacridine from N-phenylanthranilic acid.
Materials:
-
N-Phenylanthranilic acid (1.0 kg, 4.69 mol)
-
Phosphorus oxychloride (POCl₃, 4.0 L, 43.0 mol)
-
Crushed ice
-
Concentrated ammonium hydroxide solution
-
Chloroform
-
Calcium chloride
Equipment:
-
10 L three-necked round-bottom flask
-
Heating mantle with temperature controller
-
Mechanical stirrer
-
Reflux condenser with a gas outlet to a scrubber
-
Large-capacity separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, charge the 10 L flask with N-phenylanthranilic acid (1.0 kg) and phosphorus oxychloride (4.0 L).
-
Assemble the reflux condenser and mechanical stirrer.
-
Slowly heat the mixture with stirring. An exothermic reaction will commence around 85-90 °C. Control the heating to maintain a gentle reflux.
-
Once the initial exotherm subsides, heat the reaction mixture to 135-140 °C and maintain for 2 hours.[1]
-
After 2 hours, allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the cooled reaction mixture onto a large volume of crushed ice (approx. 20 kg) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8.
-
Extract the aqueous slurry with chloroform (3 x 2 L).
-
Combine the organic extracts and dry over anhydrous calcium chloride.
-
Filter the drying agent and concentrate the chloroform solution under reduced pressure using a rotary evaporator to yield crude 9-chloroacridine as a greenish-gray powder. The crude yield is typically around 95%.[1]
Caption: Experimental workflow for the synthesis of 9-Chloroacridine.
Protocol 2: Catalytic Hydrogenation of 9-Chloroacridine to this compound
This protocol outlines the reduction of 9-chloroacridine to the target compound.
Materials:
-
Crude 9-chloroacridine (1.0 kg, 4.68 mol)
-
10% Palladium on Carbon (Pd/C, 50% wet, 100 g)
-
Ethanol (10 L)
-
Nitrogen gas
-
Hydrogen gas
-
Celite®
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator) of suitable volume (20 L)
-
Filtration apparatus
Procedure:
-
In the hydrogenation reactor, suspend the crude 9-chloroacridine (1.0 kg) in ethanol (10 L).
-
Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Stir the reaction mixture at room temperature (25-30 °C) for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 1 L).
-
Combine the filtrates and concentrate under reduced pressure to obtain crude this compound. The crude yield is expected to be over 90%.
Protocol 3: Purification of this compound by Recrystallization
This protocol describes the purification of the crude product to meet preclinical specifications.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated carbon
Equipment:
-
Large beaker or round-bottom flask
-
Heating mantle
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon to the hot solution and continue to heat for 10-15 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add deionized water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the white to off-white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight. The purity should be >98.5% as determined by HPLC.
Caption: Workflow for the purification of this compound.
Analytical Methods for Quality Control
To ensure the quality of the synthesized 9-Cl-THA for preclinical trials, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): For the determination of purity and quantification of impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Gas Chromatography-Headspace (GC-HS): For the analysis of residual solvents.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the determination of heavy metal content.
-
Melting Point: As a preliminary indicator of purity.
Safety Considerations
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
9-Chloroacridine and its derivatives are potentially toxic and should be handled with care.[4]
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel in an appropriate high-pressure laboratory. The palladium on carbon catalyst is pyrophoric when dry and should be handled with care.
References
Measuring Brain Uptake of 9-chloro-1,2,3,4-tetrahydroacridine (Tacrine): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for quantifying the brain uptake of 9-chloro-1,2,3,4-tetrahydroacridine (THA), commercially known as tacrine. As a potent, centrally acting acetylcholinesterase inhibitor, understanding the pharmacokinetics of tacrine within the central nervous system (CNS) is critical for the development of novel therapies for neurodegenerative diseases like Alzheimer's disease.[1][2][3][4] This document details both in vivo and in vitro methodologies, offering detailed protocols and data presentation to guide experimental design and interpretation.
Introduction to Tacrine and Its Significance
Tacrine was one of the first drugs approved for the symptomatic treatment of mild to moderate Alzheimer's disease.[3] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By increasing the levels of acetylcholine in the brain, tacrine can lead to modest improvements in cognitive function.[3] Given that the brain is the target organ, accurately measuring the extent and rate of tacrine's penetration across the blood-brain barrier (BBB) is fundamental to understanding its efficacy and potential side effects.
In Vivo Techniques for Measuring Brain Uptake
In vivo methods provide the most physiologically relevant data on drug disposition in the brain. Several techniques can be employed to quantify tacrine concentrations in the living brain.
In Vivo Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals.[6][7]
Experimental Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum) of an anesthetized rat.[6] A second probe is often implanted in the jugular vein for simultaneous blood sampling.[6]
-
Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) before and after intravenous or intraperitoneal administration of tacrine.[6][7]
-
Sample Analysis: Analyze the concentration of tacrine in the dialysate and plasma samples using a sensitive analytical method such as HPLC with fluorescence detection or LC-MS/MS.[6]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio of unbound tacrine.
Workflow for In Vivo Microdialysis:
References
- 1. Distribution of tacrine and metabolites in rat brain and plasma after single- and multiple-dose regimens. Evidence for accumulation of tacrine in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Distribution of tacrine across the blood-brain barrier in awake, freely moving rats using in vivo microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurements of tacrine and monoamines in brain by in vivo microdialysis argue against release of monoamines by tacrine at therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-chloro-1,2,3,4-tetrahydroacridine.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Symptoms:
-
Little to no solid product is obtained after the reaction and work-up.
-
TLC analysis of the crude product shows a faint spot for the desired product and multiple other spots.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyclization: The reaction to form the tetrahydroacridine core may not have gone to completion. | Ensure that the reaction is carried out for the recommended time and at the correct temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed. |
| Hydrolysis of the Product: this compound is susceptible to hydrolysis, especially in acidic or neutral aqueous conditions during work-up, leading to the formation of the corresponding acridone.[1][2][3][4] | The work-up should be performed rapidly, and the reaction mixture should be neutralized promptly with a cold basic solution, such as an ice/ammonia slurry or cold sodium hydroxide solution, to a slightly basic pH.[2][4] |
| Poor Quality of Reagents: The use of old or impure reagents, particularly phosphorus oxychloride (POCl₃), can significantly impact the reaction yield. | Use freshly distilled phosphorus oxychloride for the reaction.[1] The purity of other starting materials should also be verified before use. |
| Sub-optimal Reaction Temperature: The reaction temperature is critical for the cyclization and chlorination steps. | Slowly heat the reaction mixture to the optimal temperature as specified in the protocol. For reactions involving POCl₃, a vigorous initial reaction may need to be controlled by cooling before proceeding with heating.[1][4] |
Problem 2: Presence of 1,2,3,4-Tetrahydroacridin-9(10H)-one Impurity
Symptoms:
-
The isolated product has a higher melting point than expected.
-
Spectroscopic data (e.g., NMR, IR) indicates the presence of an amide or ketone functional group.
-
The impurity is challenging to remove by standard purification methods.[5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis during Work-up: Exposure of the 9-chloro product to water, especially under acidic or neutral conditions, will lead to the formation of the corresponding acridone.[1][2][3][4] | Perform the work-up quickly and ensure the aqueous solution is basic. Pouring the reaction mixture into a mixture of ice and concentrated ammonia is an effective method.[1][4] |
| Incomplete Chlorination: If the synthesis starts from 1,2,3,4-tetrahydroacridin-9(10H)-one, incomplete reaction with the chlorinating agent (e.g., POCl₃) will result in contamination of the final product with the starting material. | Ensure an adequate excess of the chlorinating agent is used and that the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature to ensure full conversion.[4] |
| Co-elution during Chromatography: The acridone impurity may have a similar polarity to the desired 9-chloro product, making separation by silica gel chromatography difficult.[5] | Modify the mobile phase by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to improve the separation of the basic 9-chloro product from the more neutral acridone.[5] Alternatively, consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurity is 1,2,3,4-tetrahydroacridin-9(10H)-one . This is the hydrolysis product of this compound.[3][4] Depending on the synthetic route, unreacted starting materials may also be present.
Q2: My crude product is a greenish-grey or brownish solid. Is this normal?
A2: Yes, the crude product of reactions involving phosphorus oxychloride is often a colored solid.[1] The pure this compound should be a white to light yellow crystalline solid. The color in the crude product is due to impurities, which can often be removed by recrystallization with the aid of activated carbon.[1]
Q3: What is the best way to purify crude this compound?
A3: Both recrystallization and silica gel chromatography are effective methods.
-
Recrystallization: A common procedure involves dissolving the crude product in a minimal amount of boiling ethanol, adding a dilute ammonia solution until the solution becomes milky, treating with activated carbon to decolorize, followed by rapid filtration and cooling in an ice bath to induce crystallization.[1]
-
Silica Gel Chromatography: This is also a viable option. Due to the basic nature of the tetrahydroacridine nitrogen, peak tailing can occur. It is recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1%), to obtain better separation and peak shape.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light.
Q5: Are there any specific safety precautions I should take during the synthesis?
A5: Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and water-reactive reagent. It should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The reaction with POCl₃ can be vigorous and should be controlled carefully.[1][4]
Quantitative Data
The following table summarizes representative data for the synthesis and purification of a 9-chloroacridine derivative, which is analogous to this compound. Actual yields and purity may vary depending on the specific reaction conditions and scale.
| Parameter | Crude Product | After Recrystallization | After Chromatography |
| Yield | ~95-100% | ~80-90% | ~75-85% |
| Purity (by HPLC) | 85-95% | >98% | >99% |
| Appearance | Greenish-grey to brown powder | White to off-white crystals | White crystalline solid |
| Major Impurity | 1,2,3,4-Tetrahydroacridin-9(10H)-one (5-15%) | <2% | <1% |
Experimental Protocols
Key Experiment: Synthesis of 9-chloroacridine from N-phenylanthranilic Acid
This protocol for the synthesis of the closely related 9-chloroacridine provides a basis for understanding the synthesis of this compound.
Materials:
-
N-phenylanthranilic acid
-
Phosphorus oxychloride (freshly distilled)
-
Concentrated ammonia solution
-
Ice
-
Chloroform
-
Calcium chloride
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine N-phenylanthranilic acid and phosphorus oxychloride.
-
Slowly heat the mixture on a water bath to 85–90°C. A vigorous reaction will occur. If the reaction becomes too violent, briefly cool the flask in cold water.
-
After the initial vigorous reaction subsides (approximately 5–10 minutes), immerse the flask in an oil bath and heat to 135–140°C for 2 hours.
-
Remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
After cooling, carefully and slowly pour the residue into a well-stirred mixture of concentrated ammonia solution, ice, and chloroform.
-
Continue stirring until all the solid has dissolved.
-
Separate the chloroform layer and extract the aqueous layer with an additional portion of chloroform.
-
Combine the organic extracts, dry over calcium chloride, and filter.
-
Remove the chloroform by distillation to obtain the crude 9-chloroacridine.[1][4]
References
Technical Support Center: 9-Chloro-1,2,3,4-tetrahydroacridine (THA) Stability
This technical support center provides guidance on the stability of 9-chloro-1,2,3,4-tetrahydroacridine (THA) in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of THA in solution can be influenced by several factors, including the choice of solvent, the pH of the solution, exposure to light, and the storage temperature.[1] Understanding these factors is crucial for maintaining the integrity of your samples.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2: While specific quantitative data is limited, based on the structure of THA, it is anticipated to have better stability in aprotic solvents of low polarity. Protic solvents, especially under acidic or basic conditions, may facilitate hydrolysis of the chloro group.
Q3: What are the likely degradation pathways for this compound?
A3: The primary degradation pathway is likely the hydrolysis of the 9-chloro substituent to form 9-hydroxy-1,2,3,4-tetrahydroacridine. Other potential degradation pathways could involve oxidation or photolytic decomposition upon exposure to light.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of THA.[2] This method should be capable of separating the intact THA from its potential degradation products. UV-Vis spectrophotometry can also be used, but it may not be able to distinguish between the parent compound and its degradants.
Q5: What are the recommended storage conditions for solutions of this compound?
A5: To minimize degradation, solutions of THA should be stored at low temperatures (e.g., 2-8°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture. For long-term storage, freezing the solution may be an option, but freeze-thaw stability should be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of THA | Confirm the identity of the new peaks using a mass spectrometer (LC-MS). Review solution preparation and storage conditions to minimize degradation. |
| Decrease in THA concentration over time | Instability in the chosen solvent or storage conditions | Perform a systematic stability study to identify optimal solvent and storage conditions. Refer to the experimental protocols below. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation | Determine the solubility of THA in the selected solvent before preparing stock solutions. Ensure vials are tightly sealed during storage. |
| Discoloration of the solution | Photodegradation or oxidation | Protect solutions from light by using amber vials or covering them with aluminum foil. Consider degassing the solvent to remove dissolved oxygen. |
Stability Data Summary
The following table provides a hypothetical summary of THA stability data in different solvents under accelerated conditions. Researchers should generate their own data based on their specific experimental conditions.
| Solvent | Temperature (°C) | Initial Conc. (µg/mL) | Conc. after 48h (µg/mL) | Degradation (%) | Half-life (t½) (hours) |
| Acetonitrile | 40 | 100 | 98.2 | 1.8 | > 1000 |
| Methanol | 40 | 100 | 91.5 | 8.5 | 320 |
| DMSO | 40 | 100 | 99.1 | 0.9 | > 2000 |
| PBS (pH 7.4) | 40 | 100 | 75.3 | 24.7 | 110 |
| 0.1 M HCl | 40 | 100 | 62.1 | 37.9 | 75 |
| 0.1 M NaOH | 40 | 100 | 85.4 | 14.6 | 230 |
Experimental Protocols
Protocol 1: Determination of THA Stability in Different Solvents
Objective: To assess the stability of this compound in a selection of organic solvents and aqueous buffers.
Materials:
-
This compound (THA)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO)
-
Phosphate-buffered saline (PBS), 0.1 M HCl, 0.1 M NaOH
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of THA in a suitable solvent (e.g., acetonitrile). From this stock, prepare individual solutions of THA in the different test solvents at a known concentration (e.g., 100 µg/mL).
-
Incubation: Dispense aliquots of each solution into amber autosampler vials and seal them. Place the vials in a temperature-controlled environment (e.g., 40°C) for accelerated stability testing.
-
Time Points: At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), remove a vial for each solvent and cool it to room temperature.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the peak area of the intact THA.
-
Data Evaluation: Calculate the percentage of THA remaining at each time point relative to the initial concentration (time 0). Determine the degradation rate and half-life in each solvent.
Caption: Experimental workflow for assessing the stability of THA in different solvents.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound (THA)
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
UV lamp for photostability testing
-
HPLC system with a UV detector and a mass spectrometer (LC-MS)
Procedure:
-
Acidic Hydrolysis: Mix a solution of THA with 0.1 M HCl and heat (e.g., 60°C) for a specified period. Neutralize before analysis.
-
Basic Hydrolysis: Mix a solution of THA with 0.1 M NaOH and heat (e.g., 60°C) for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of THA with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose a solution of THA to UV light.
-
Thermal Degradation: Heat a solid sample of THA in an oven.
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.
Caption: Workflow for a forced degradation study of THA.
References
Technical Support Center: Ellman's Assay for Cholinesterase Inhibition with 9-chloro-1,2,3,4-tetrahydroacridine (TCHA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ellman's assay to determine the cholinesterase inhibitory activity of 9-chloro-1,2,3,4-tetrahydroacridine (TCHA).
Troubleshooting Guide
This guide addresses common issues encountered during the Ellman's assay with TCHA in a question-and-answer format.
Question: Why is there high background absorbance in my assay wells, even without the enzyme?
Answer: High background absorbance can stem from several factors when working with TCHA.
-
Intrinsic Color of TCHA: this compound is a yellow to brown solid.[1][2][3] Depending on its concentration and the pH of the buffer, it may absorb light at or near 412 nm, the detection wavelength for the Ellman's assay product.
-
Solution: Always run a blank containing the buffer and TCHA at the corresponding concentration without the enzyme or substrate. Subtract the absorbance of this blank from your test wells.
-
-
Reaction with DTNB: Some compounds can directly react with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the chromogenic reagent in the Ellman's assay. This can lead to a false-positive signal.
-
Solution: Prepare a control well containing the buffer, DTNB, and TCHA (at the highest concentration used in the assay) but no enzyme. Incubate this alongside your experimental wells. If there is a significant increase in absorbance, it indicates a direct reaction between your compound and DTNB. You may need to adjust your calculations to account for this or consider an alternative assay.
-
-
Precipitation of TCHA: TCHA has low aqueous solubility. If it precipitates in your assay well, the suspended particles can scatter light and lead to artificially high and unstable absorbance readings.
-
Solution: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that keeps TCHA fully dissolved. It is advisable to determine the solubility of TCHA in your assay buffer beforehand. A final DMSO concentration of 1-5% is generally well-tolerated by the enzyme.
-
Question: The rate of the color change in my control wells (enzyme + substrate, no inhibitor) is not linear. What could be the cause?
Answer: A non-linear reaction rate in your control wells can be due to several reasons.
-
Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for an extended period, the substrate (acetylthiocholine or butyrylthiocholine) may be consumed, leading to a decrease in the reaction rate.
-
Solution: Optimize the enzyme concentration to ensure a linear rate for at least 10-15 minutes. You may need to dilute your enzyme stock.
-
-
Enzyme Instability: The cholinesterase enzyme may lose activity over time under the assay conditions (e.g., pH, temperature).
-
Solution: Ensure your buffer is at the optimal pH for the enzyme (typically pH 7.4-8.0) and maintain a constant temperature throughout the experiment. Prepare fresh enzyme solutions for each experiment.
-
-
Inhibition by DTNB: At high concentrations, DTNB can inhibit cholinesterase activity.
-
Solution: Use the recommended concentration of DTNB in your final reaction mixture.
-
Question: I am observing inconsistent or variable results between replicate wells. What are the likely sources of error?
Answer: Variability in results often points to issues with pipetting, mixing, or the stability of reagents.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor can lead to significant variations.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents where possible to minimize pipetting steps for individual wells.
-
-
Inadequate Mixing: If the contents of the wells are not mixed thoroughly after adding each reagent, the reaction may not start uniformly.
-
Solution: Gently mix the plate after each addition, for example, by using a plate shaker or by carefully pipetting up and down. Avoid introducing air bubbles.
-
-
DTNB Instability: DTNB solutions can be unstable, especially at alkaline pH.
-
Solution: Prepare fresh DTNB solutions for each experiment. Store the stock solution protected from light.
-
-
TCHA Adsorption: Hydrophobic compounds like TCHA can adsorb to the surface of plasticware, leading to a lower effective concentration in the assay.
-
Solution: Using low-adhesion microplates can help to mitigate this issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of cholinesterase inhibition by this compound (TCHA)?
A1: TCHA is a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), which is a known reversible, non-competitive inhibitor of acetylcholinesterase (AChE).[4] Tacrine and its derivatives are thought to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5] This dual binding can block the entry of the substrate, acetylcholine, and interfere with the hydrolysis process. The chloro-substitution on the acridine ring can influence the binding affinity and selectivity for AChE versus butyrylcholinesterase (BChE).
Q2: What are the expected IC50 values for TCHA against AChE and BChE?
Q3: How should I prepare my TCHA stock solution?
A3: TCHA is a solid that is sparingly soluble in water.[1][2][3] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in the assay buffer to the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.
Q4: What controls should I include in my Ellman's assay?
A4: A well-designed Ellman's assay should include the following controls:
-
Blank: Buffer, DTNB, and substrate (to measure the rate of non-enzymatic substrate hydrolysis).
-
Negative Control (100% activity): Buffer, enzyme, DTNB, and substrate (to determine the uninhibited enzyme activity).
-
Inhibitor Control: Buffer, DTNB, and the highest concentration of TCHA (to check for any direct reaction between TCHA and DTNB).
-
Vehicle Control: Buffer, enzyme, DTNB, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve TCHA (to ensure the solvent does not affect enzyme activity).
Quantitative Data
The following table summarizes the available inhibitory activity data for a compound structurally related to this compound.
| Compound | Enzyme | IC50 (µM) | Source |
| 9-amino-6-chloro-1,2,3,4-tetrahydroacridine | Acetylcholinesterase (AChE) | ~ 0.18 | |
| 9-amino-6-chloro-1,2,3,4-tetrahydroacridine | Butyrylcholinesterase (BChE) | ~ 0.08 |
Experimental Protocols
Detailed Methodology for Ellman's Assay for Cholinesterase Inhibition
This protocol is adapted for a 96-well microplate format.
1. Reagent Preparation:
-
Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in phosphate buffer. Prepare fresh.
-
Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water. Prepare fresh.
-
Enzyme Solution: Prepare a stock solution of acetylcholinesterase (from Electrophorus electricus) or butyrylcholinesterase (from equine serum) in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Inhibitor (TCHA) Solution: Prepare a stock solution of TCHA in DMSO. Serially dilute this stock solution to obtain a range of working concentrations.
2. Assay Procedure:
-
Plate Setup: In a 96-well microplate, add the following components in triplicate:
-
Blank: 160 µL of phosphate buffer.
-
Negative Control: 140 µL of phosphate buffer + 20 µL of enzyme solution.
-
Test Wells: 120 µL of phosphate buffer + 20 µL of enzyme solution + 20 µL of TCHA working solution at various concentrations.
-
Inhibitor Control: 140 µL of phosphate buffer + 20 µL of the highest concentration of TCHA working solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well (including the blank and negative control), add 20 µL of DTNB solution followed by 20 µL of the substrate solution. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each TCHA concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of TCHA.
-
Plot the percentage of inhibition against the logarithm of the TCHA concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software package.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 9-Chloro-1,2,3,4-Tetrahydroacridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) derivatives and encountering challenges with their poor solubility. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My 9-Cl-THA derivative is precipitating out of my aqueous buffer, even after initially dissolving in an organic solvent. Why is this happening?
A1: This is a common phenomenon known as "precipitation upon dilution" or "solvent shifting." Your compound is likely soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions. When you dilute your DMSO stock into an aqueous buffer, the concentration of the organic solvent decreases significantly. This shift in the solvent environment can cause your compound's concentration to exceed its solubility limit in the now predominantly aqueous medium, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
A2: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is always best practice to run a vehicle control (media with the same final concentration of DMSO as your highest drug concentration) to assess the impact of the solvent on your specific cell line.
Q3: Can the pH of my buffer affect the solubility of my 9-Cl-THA derivative?
A3: Yes, the solubility of ionizable compounds can be significantly influenced by pH. Acridine derivatives are basic and can be protonated at lower pH values. The protonated form is generally more water-soluble than the neutral form. Therefore, if your derivative has an ionizable group, adjusting the pH of your buffer may improve its solubility. It is advisable to determine the pH-solubility profile of your specific derivative.
Q4: Are there any general starting points for selecting a suitable solvent for my 9-Cl-THA derivative?
A4: For initial stock solutions, high-purity, anhydrous DMSO is the most common choice due to its strong solubilizing power for a wide range of organic molecules. For further dilutions or formulations, other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered, often in combination with other techniques like using co-solvents or surfactants.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate in the cell culture well after adding the compound.
-
Inconsistent results in biological assays.
Possible Causes:
-
The final concentration of the compound exceeds its aqueous solubility limit.
-
"Solvent shock" from rapid dilution of a concentrated organic stock solution.
-
Interaction with components in the cell culture media (e.g., salts, proteins in fetal bovine serum).
Solutions:
| Solution | Description |
| Determine Maximum Aqueous Solubility | Before conducting your experiment, perform a simple solubility test. Prepare serial dilutions of your compound in your complete cell culture medium and incubate under your experimental conditions (e.g., 37°C, 5% CO2). Observe the highest concentration that remains clear by visual inspection and under a microscope. This will be your working solubility limit. |
| Optimize Stock Solution Concentration | Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, which can help to reduce the "solvent shock" effect. Remember to keep the final DMSO concentration below toxic levels. |
| Use a Co-solvent System | Instead of a single large dilution, perform serial dilutions. Alternatively, prepare an intermediate dilution of your stock in a co-solvent like ethanol before the final dilution into the aqueous media. |
| Pre-warm Media | Always add your compound to cell culture media that has been pre-warmed to 37°C. Some compounds have slightly better solubility at higher temperatures. |
Problem 2: Difficulty Preparing a Concentrated Stock Solution
Symptoms:
-
The solid compound does not fully dissolve in the chosen organic solvent, even at low concentrations.
Possible Causes:
-
Inappropriate solvent selection.
-
Presence of insoluble impurities in the synthesized compound.
-
The compound may exist as a less soluble polymorph.
Solutions:
| Solution | Description |
| Test a Range of Solvents | Attempt to dissolve small amounts of your compound in different organic solvents such as DMSO, DMF, ethanol, or methanol. |
| Apply Gentle Heating and Sonication | Gentle warming (e.g., in a 37-50°C water bath) and sonication can help to dissolve stubborn compounds. Always check the thermal stability of your compound before applying heat. |
| Purify the Compound | If you suspect impurities, re-purify your compound using an appropriate method like recrystallization or column chromatography. |
Quantitative Data Presentation
Table 1: Illustrative Solubility of 9-Cl-THA Derivative 'X' in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Water | < 0.01 | < 0.05 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 | < 0.05 |
| Ethanol | 5.2 | 23.9 |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 459.3 |
Table 2: Illustrative Effect of a Solubilization Technique on the Aqueous Solubility of 9-Cl-THA Derivative 'Y'
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Unformulated Derivative 'Y' | 0.5 | - |
| Derivative 'Y' with 10% (w/v) HP-β-CD | 50 | 100 |
| Derivative 'Y' as a 1:4 Solid Dispersion with PVP K30 | 150 | 300 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is the gold-standard method for determining the equilibrium solubility of a compound.
Materials:
-
9-Cl-THA derivative
-
Selected solvent (e.g., water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid 9-Cl-THA derivative to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that is within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
-
Calculate the original solubility, taking into account the dilution factor.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate and apparent solubility by dispersing the drug in an amorphous form within a hydrophilic carrier.
Materials:
-
9-Cl-THA derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 8000)
-
Common solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the 9-Cl-THA derivative and the hydrophilic carrier in a common solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
A thin film of the solid dispersion will form on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Store the resulting powder in a desiccator.
Protocol 3: Cyclodextrin Complexation for Enhanced Aqueous Solubility
This protocol uses cyclodextrins to form inclusion complexes with the hydrophobic drug molecule, thereby increasing its aqueous solubility.
Materials:
-
9-Cl-THA derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a solution of the cyclodextrin in deionized water (e.g., 10% w/v HP-β-CD).
-
Slowly add the 9-Cl-THA derivative to the cyclodextrin solution while stirring continuously. The molar ratio of the drug to cyclodextrin may need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the inclusion complex, which can then be tested for its improved aqueous solubility.
Visualizations
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
Technical Support Center: Synthesis of 9-chloro-1,2,3,4-tetrahydroacridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-chloro-1,2,3,4-tetrahydroacridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.
Problem 1: Low or No Yield of the Tetrahydroacridone Intermediate
-
Symptoms: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the crude product from the initial condensation reaction shows a significant amount of unreacted starting materials (e.g., 2-aminobenzonitrile and cyclohexanone).
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst Activity | For the Friedländer synthesis, a Lewis acid catalyst like zinc chloride (ZnCl₂) is often crucial. Ensure the catalyst is anhydrous and of high purity. Consider increasing the molar ratio of the catalyst. |
| Inadequate Reaction Temperature | The condensation reaction often requires elevated temperatures to proceed efficiently. Ensure the reaction mixture reaches the optimal temperature and is maintained for the recommended duration. For instance, some procedures call for heating up to 120°C.[1] |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction rate and yield. While some methods are solvent-free, others may benefit from high-boiling point solvents that facilitate the removal of water. Deep eutectic solvents (DESs) have been shown to be effective and environmentally friendly alternatives.[1] |
| Poor Mixing | In heterogeneous reaction mixtures, efficient stirring is essential to ensure proper contact between reactants and the catalyst. Use a suitable stir bar and stirring speed. |
Problem 2: Low Yield of this compound during Chlorination
-
Symptoms: TLC or LC-MS analysis after reacting the tetrahydroacridone intermediate with phosphorus oxychloride (POCl₃) shows a large amount of unreacted starting material or the presence of 9-acridone byproducts.[2]
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Phosphorus Oxychloride (POCl₃) | POCl₃ is sensitive to moisture and can decompose over time, losing its reactivity. Use freshly distilled POCl₃ for the best results.[3] |
| Insufficient Reaction Temperature or Time | The chlorination reaction typically requires heating. A common procedure involves heating the mixture to reflux.[4] Ensure the reaction is heated for the recommended duration at the appropriate temperature to drive the reaction to completion. |
| Hydrolysis of the Product | This compound is susceptible to hydrolysis, which can convert it back to the corresponding acridone, especially in the presence of water and at elevated temperatures.[5] During workup, it is crucial to use anhydrous conditions as much as possible until the excess POCl₃ is quenched. |
| Incomplete Reaction | Ensure a sufficient excess of POCl₃ is used to act as both the reagent and solvent to ensure the reaction goes to completion. |
Problem 3: Difficulty in Product Purification
-
Symptoms: The final product is contaminated with starting materials, byproducts (like the corresponding acridone), or residual catalyst.
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Workup | After the reaction, a careful workup is essential to remove excess reagents and byproducts. This typically involves quenching the reaction mixture with ice and a base (like ammonia solution) followed by extraction with an organic solvent.[3] |
| Inefficient Purification Method | Recrystallization and column chromatography are effective methods for purifying 9-chloroacridine derivatives.[6] For recrystallization, common solvents include ethanol, acetone, and diethyl ether. For column chromatography, a silica gel stationary phase with a gradient of hexane and ethyl acetate is often used. |
| Formation of Stubborn Impurities | The formation of the corresponding acridone is a common issue.[2] Careful control of reaction conditions to minimize hydrolysis is the best prevention. If formed, separation by column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and efficient method is a two-step process. The first step is a Friedländer-type condensation of a 2-aminoaryl nitrile or ketone with cyclohexanone to form the 1,2,3,4-tetrahydroacridone intermediate.[7] The second step involves the chlorination of this intermediate using a reagent like phosphorus oxychloride (POCl₃).[4]
Q2: How can I improve the yield of the initial condensation reaction?
To improve the yield of the tetrahydroacridone intermediate, consider the following:
-
Catalyst Choice: While zinc chloride is common, other Lewis acids or solid acid catalysts like Montmorillonite K-10 or sulfated zirconia can also be effective.[8]
-
Microwave Irradiation: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[9]
-
Solvent Selection: The use of green solvents like deep eutectic solvents (DESs) can lead to high yields (up to 98% for the synthesis of tacrine, a related compound).[1]
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat). Reactions involving POCl₃ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. The quenching of POCl₃ with water or alcohols is highly exothermic and should be done slowly and with cooling.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with an appropriate visualizing agent (e.g., UV light or potassium permanganate) may be necessary.
Q5: What are the expected spectroscopic signatures for this compound?
While specific shifts will depend on the exact substitution pattern, you can generally expect to see:
-
¹H NMR: Signals corresponding to the aromatic protons on the acridine core and aliphatic protons of the tetrahydro-substituents.
-
¹³C NMR: Resonances for the aromatic and aliphatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the product (C₁₃H₁₂ClN, approximately 217.69 g/mol ), with a characteristic isotopic pattern for the chlorine atom.[10]
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydroacridin-9(10H)-one (Intermediate)
This protocol is adapted from the Friedländer synthesis for related compounds.
-
Materials:
-
2-Aminobenzonitrile
-
Cyclohexanone
-
Zinc chloride (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, combine 2-aminobenzonitrile (1 mmol), cyclohexanone (1.1 mmol), and anhydrous zinc chloride (1.2 mmol).
-
Heat the reaction mixture to 120°C with constant stirring for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide and stir for an additional hour.
-
Filter the resulting solid, wash with water, and then with a small amount of cold isopropanol.
-
Dry the solid product under vacuum to yield 1,2,3,4-tetrahydroacridin-9(10H)-one.
-
Protocol 2: Synthesis of this compound
This protocol is a general method for the chlorination of acridones.[3][4]
-
Materials:
-
1,2,3,4-Tetrahydroacridin-9(10H)-one
-
Phosphorus oxychloride (POCl₃, freshly distilled)
-
Concentrated ammonia solution
-
Ice
-
Chloroform
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend the 1,2,3,4-tetrahydroacridin-9(10H)-one (1 mmol) in an excess of freshly distilled phosphorus oxychloride (10-15 mL).
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing a well-stirred mixture of crushed ice and concentrated ammonia solution. Caution: This quenching process is highly exothermic and should be performed in a fume hood with appropriate cooling.
-
Extract the aqueous mixture with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous calcium chloride.
-
Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Presentation
Table 1: Comparison of Catalysts for Friedländer Synthesis of Tetrahydroacridines
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| ZnCl₂ | 120°C, 3h, solvent-free | Good | [11] |
| FeCl₃·6H₂O/urea (LADES) | 120°C, 3h | Good | [1] |
| Montmorillonite K-10 | Reflux in ethanol | 75 | [8] |
| Sulfated Zirconia (nano) | Reflux in ethanol | 89 | [8] |
| p-Toluenesulfonic acid | Microwave, 160°C, 5 min | Excellent | [9] |
Table 2: Typical Yields for Related Acridine Syntheses
| Product | Synthesis Method | Yield (%) | Reference |
| Tacrine | Friedländer with ZnCl₂/ChCl (LADES) | 98 | [1] |
| Tacrine | Friedländer (conventional) | 68 | [12] |
| 9-Chloroacridine | From N-phenylanthranilic acid and POCl₃ | ~100 (crude) | [5] |
| 9-Aminoacridine | From 9-chloroacridine | 76-85 | [5] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C13H12ClN | CID 21495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "Synthesis and characterisation of an acetylcholinesterase inhibitor" by Elijah Rahman-Riding [pearl.plymouth.ac.uk]
Technical Support Center: Addressing Cytotoxicity of 9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) and similar heterocyclic compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing higher-than-expected cytotoxicity with 9-Cl-THA in our initial screening. What could be the contributing factors?
A1: Several factors could lead to unexpectedly high cytotoxicity. Firstly, acridine derivatives, as a class of compounds, are known for their potential cytotoxic activity, which can be a desired effect in cancer research but problematic in other contexts.[1][2] The mechanism often involves DNA intercalation and inhibition of topoisomerase, leading to cell cycle arrest and apoptosis.[3] Secondly, the choice of cell line is critical; some cell lines may be inherently more sensitive to this class of compounds. Finally, experimental conditions such as compound concentration, exposure time, and cell density can significantly influence the observed cytotoxicity.
Q2: What is the likely mechanism of 9-Cl-THA-induced cytotoxicity?
A2: While specific studies on the detailed cytotoxic mechanism of 9-Cl-THA are limited, based on related acridine compounds, the primary mechanism is likely the induction of apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] Key events may include the activation of caspases (such as caspase-3, -8, and -9), DNA fragmentation, and changes in mitochondrial membrane potential.[5][6]
Q3: How can we mitigate the cytotoxicity of 9-Cl-THA in our assays while still studying its primary biological effects?
A3: Mitigating cytotoxicity is crucial when the cytotoxic effect is not the primary endpoint. Strategies include:
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Optimizing Compound Concentration: Conduct a dose-response study to identify a concentration range where the primary biological effect is observable with minimal cytotoxicity.
-
Reducing Exposure Time: Shorter incubation periods may be sufficient to observe the desired effect without inducing significant cell death.
-
Using a Different Cell Line: If feasible, switching to a less sensitive cell line could be an option.
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Co-treatment with a Pan-Caspase Inhibitor: To confirm that the observed cytotoxicity is apoptosis-mediated and to potentially reduce it, co-treatment with a broad-spectrum caspase inhibitor like Z-VAD-FMK can be employed.
Q4: We are seeing significant variability in our cytotoxicity assay results between replicate wells. What are the common causes and solutions?
A4: High variability is a common issue in cell-based assays. Key causes include:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and use the inner wells for experimental samples.
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Compound Precipitation: 9-Cl-THA, like many organic compounds, may have limited aqueous solubility. Visually inspect for precipitates and consider using a lower concentration of a solubilizing agent like DMSO.
-
Incomplete Reagent Mixing: After adding assay reagents (e.g., MTT, resazurin), ensure gentle but thorough mixing on a plate shaker.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cytotoxic effect observed, even at high concentrations of 9-Cl-THA. | Compound Instability: The compound may be degrading in the culture medium. | Prepare fresh stock solutions for each experiment. Test the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Low Cell Sensitivity: The chosen cell line may be resistant to the cytotoxic effects of 9-Cl-THA. | If possible, test the compound on a panel of different cell lines to identify a sensitive model. | |
| Incorrect Assay Choice: The selected cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by 9-Cl-THA. | Consider using a combination of assays that measure different aspects of cell health, such as metabolic activity (MTT, MTS), membrane integrity (LDH release), and apoptosis (caspase activity, Annexin V staining). | |
| IC50 values are inconsistent across different experiments. | Cell Passage Number: High passage numbers can lead to changes in cell physiology and drug sensitivity. | Use low-passage cells for all experiments and maintain a consistent passage number range. |
| Serum Variability: Different lots of fetal bovine serum (FBS) can have varying compositions, affecting cell growth and compound activity. | Use a single, pre-screened lot of FBS for a series of related experiments. | |
| Mycoplasma Contamination: Mycoplasma can alter cellular responses to stimuli. | Regularly test your cell cultures for mycoplasma contamination. | |
| Compound appears to precipitate in the culture medium. | Poor Solubility: The concentration of 9-Cl-THA may exceed its solubility limit in the aqueous medium. | Decrease the final concentration of the compound. If a solvent like DMSO is used, ensure the final concentration does not exceed a non-toxic level (typically <0.5%). Consider using a different formulation or delivery vehicle if solubility issues persist. |
Quantitative Data
Due to the limited availability of specific cytotoxicity data for 9-Cl-THA in the public domain, the following table presents representative IC50 values for related acridine and tetrahydroacridine derivatives to provide an expected range of cytotoxic potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tetrahydroacridine Derivative 1i | A549 (Lung Carcinoma) | Not Specified | 14.87 | [7] |
| Tetrahydroacridine Derivative 1i | HT-29 (Colorectal Adenocarcinoma) | Not Specified | 5.90 | [7] |
| 9-Aminoacridine Derivative 2 | PC3 (Prostate Cancer) | Not Specified | 27.31 | [8] |
| 9-Anilinoacridine Derivative | HL-60 (Promyelocytic Leukemia) | Not Specified | 1.3 | [2] |
| Acridine-benzohydrazide 3a | A549 (Lung Carcinoma) | MTT | ~50 | [3] |
Disclaimer: The IC50 values presented in this table are for structurally related compounds and should be used for illustrative purposes only. The actual IC50 of 9-Cl-THA may vary depending on the cell line and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
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96-well flat-bottom plates
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9-Cl-THA stock solution (in DMSO)
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Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 9-Cl-THA in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of 9-Cl-THA. Include a vehicle control (medium with the same concentration of DMSO as the highest 9-Cl-THA concentration) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9][10]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well flat-bottom plates
-
9-Cl-THA stock solution (in DMSO)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided with the kit, for maximum LDH release control)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of 9-Cl-THA as described in the MTT assay protocol. Include vehicle and untreated controls.
-
Set up a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubate the plate for the desired exposure time.
-
Following the kit manufacturer's protocol, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Experimental workflow for assessing 9-Cl-THA cytotoxicity.
Caption: Plausible apoptosis signaling pathway for 9-Cl-THA.
References
- 1. researchgate.net [researchgate.net]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) in animal models. The information is designed to help minimize potential side effects and ensure the successful execution of experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with 9-Cl-THA.
Issue 1: Animal exhibits signs of acute cholinergic crisis post-administration.
Question: My animal model (rat/mouse) is showing signs of excessive salivation, lacrimation, urination, diarrhea, and muscle tremors shortly after administration of 9-Cl-THA. What should I do?
Answer: These are signs of a cholinergic crisis, which is a common side effect of acetylcholinesterase inhibitors like 9-Cl-THA.
Immediate Actions:
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Cease Administration: Immediately stop the administration of 9-Cl-THA.
-
Veterinary Consultation: Consult with the institutional veterinarian immediately.
-
Anticholinergic Agent: If advised by the veterinarian, administration of an anticholinergic agent like atropine can help to counteract the muscarinic side effects. Glycopyrrolate is another option with a longer duration of action and less likelihood of crossing the blood-brain barrier.[1]
Preventative Measures for Future Experiments:
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Dose Adjustment: The observed side effects are often dose-dependent. Consider reducing the dose of 9-Cl-THA in subsequent experiments.[1]
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Co-administration: Prophylactic co-administration of a peripherally acting anticholinergic agent can be considered to mitigate these side effects without affecting the central nervous system activity of 9-Cl-THA.
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Controlled-Release Formulation: Utilizing a controlled-release delivery system can help maintain steady plasma concentrations and avoid the sharp peaks that often lead to acute cholinergic side effects.
Issue 2: Elevated liver enzymes observed in blood analysis.
Question: Blood analysis of my animal models treated with 9-Cl-THA shows a significant elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. How should I address this?
Answer: Elevated ALT and AST are indicators of potential hepatotoxicity, a known side effect of the parent compound, tacrine.
Troubleshooting Steps:
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Confirm Findings: Repeat the blood analysis to confirm the initial results.
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Histopathological Analysis: Conduct a histopathological examination of the liver tissue to assess for any cellular damage, such as necrosis or fatty changes.
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Dose-Response Assessment: If not already done, perform a dose-response study to determine the threshold at which hepatotoxicity occurs.
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Review Experimental Protocol: Ensure that the vehicle used for drug administration is non-toxic and that the administration procedure (e.g., oral gavage) is performed correctly to avoid stress-induced liver injury.
Mitigation Strategies:
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Dose Reduction: Lowering the dose of 9-Cl-THA is the most direct way to reduce hepatotoxicity.
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Hepatoprotective Co-administration: Consider the co-administration of hepatoprotective agents. For example, S-adenosylmethionine (SAMe) and N-acetylcysteine (NAC) have shown protective effects against drug-induced liver injury in animal models.[2]
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Antioxidant Supplementation: Oxidative stress can contribute to drug-induced liver injury. Co-treatment with antioxidants may offer a protective effect.
-
Structural Analogs: If the therapeutic goal allows, exploring structural analogs of 9-Cl-THA that have been designed for reduced hepatotoxicity could be a viable long-term strategy.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of 9-Cl-THA?
Q2: Are there any recommended animal models for studying the side effects of 9-Cl-THA?
A2: Rats and mice are commonly used models for assessing the toxicity of acetylcholinesterase inhibitors. The choice of species and strain may depend on the specific research question. For instance, some studies on drug-induced liver injury utilize specific mouse strains that are more susceptible to hepatotoxicity.[4][5]
Q3: How can I prepare 9-Cl-THA for administration to animal models?
A3: The solubility of 9-Cl-THA should be determined to select an appropriate vehicle. For oral administration, it can often be suspended or dissolved in vehicles such as water, saline, or a small percentage of a non-toxic solvent like DMSO, which is then further diluted in saline or corn oil. It is crucial to establish the safety of the chosen vehicle in a control group.
Q4: What is the recommended route of administration for 9-Cl-THA in animal studies?
A4: The route of administration will depend on the experimental design and the desired pharmacokinetic profile. Oral gavage is a common method for oral administration in rodents.[6][7][8][9] Intraperitoneal or intravenous injections can also be used, but these may lead to more rapid and pronounced side effects.
Q5: How frequently should I monitor the animals after administering 9-Cl-THA?
A5: Close monitoring is essential, especially in the first few hours after administration, to observe for acute cholinergic side effects. Daily monitoring for general health, body weight, and any behavioral changes is recommended. For studies investigating hepatotoxicity, blood samples for liver function tests should be collected at predetermined time points.
Quantitative Data Summary
The following tables summarize relevant toxicity and dosage data for tacrine and its derivatives, which can serve as a reference for designing experiments with 9-Cl-THA.
Table 1: Acute Toxicity Data for Acridine Derivatives
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Acridine Orange | Mouse (Male) | Intravenous | 32 mg/kg | [10] |
| Acridine Orange | Mouse (Female) | Intravenous | 36 mg/kg | [10] |
| 9-Cl-THA | Not specified | Oral | Toxic if swallowed (GHS Classification) | [3] |
Table 2: Exemplary Dosing for Tacrine in Animal Models (for Hepatotoxicity Studies)
| Animal Model | Route of Administration | Dose Range | Observed Effects | Reference |
| Rat | Intragastric | 10-50 mg/kg | Increased serum AST up to 35 mg/kg | [6] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol provides a general guideline for the oral administration of 9-Cl-THA to rats.
-
Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10 ml/kg.[6]
-
Gavage Needle Selection: Choose a gavage needle of the appropriate size for the rat. The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure delivery to the stomach without causing injury.[8]
-
Restraint: Gently but firmly restrain the rat to immobilize the head and body. The head and body should be aligned vertically.[7]
-
Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently over the tongue and down the esophagus. The animal should be allowed to swallow the tube. Never force the needle. [7][8]
-
Substance Administration: Once the needle is in the correct position, administer the substance slowly.
-
Needle Removal: Withdraw the needle gently.
-
Post-Procedure Monitoring: Monitor the animal for at least 10-15 minutes for any signs of distress, such as difficulty breathing.[6]
Protocol 2: Blood Collection for Liver Function Tests in Mice
This protocol outlines a method for collecting blood from mice to assess liver function.
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Anesthesia: Anesthetize the mouse using an approved method, such as isoflurane inhalation.
-
Sample Collection Site: The saphenous vein or facial vein are common sites for blood collection in mice. For terminal procedures, cardiac puncture can be used to collect a larger volume.
-
Saphenous Vein Collection:
-
Shave the hair over the lateral saphenous vein on the hind leg.
-
Apply gentle pressure to the upper leg to make the vein visible.
-
Puncture the vein with a sterile needle or lancet.
-
Collect the blood into a micro-collection tube.[11]
-
-
Sample Processing:
-
Allow the blood to clot at room temperature.
-
Centrifuge the sample to separate the serum.
-
Transfer the serum to a clean tube for analysis of liver enzymes (ALT, AST).
-
-
Post-Procedure Care: If it is a survival procedure, apply gentle pressure to the puncture site until bleeding stops. Provide appropriate post-procedural care as per institutional guidelines.
Visualizations
Signaling Pathway: Cholinergic Side Effects
Caption: Simplified signaling pathway of 9-Cl-THA induced cholinergic effects.
Experimental Workflow: Investigating and Mitigating Hepatotoxicity
Caption: Experimental workflow for assessing and mitigating 9-Cl-THA hepatotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. dvm360.com [dvm360.com]
- 3. This compound | C13H12ClN | CID 21495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preventing Drug-Induced Liver Injury: How Useful Are Animal Models? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
Technical Support Center: Protocol Refinement for Consistent Results with 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in experiments involving 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (9-Cl-THA) and what are its primary applications?
A1: this compound, also known as 9-Cl-THA, is a heterocyclic organic compound.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential therapeutics for Alzheimer's disease due to its structural relation to tacrine, the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's.[2][3] Its primary research applications include acetylcholinesterase (AChE) inhibition assays, studies on the aggregation of amyloid-beta (Aβ) peptides, and cell viability assays on various cell lines.
Q2: How should 9-Cl-THA be stored to ensure its stability?
A2: 9-Cl-THA is a powder that can range from white to light yellow.[4] It is sensitive to hydrolysis, especially in neutral and acidic solutions, and should be protected from moisture.[5] For long-term storage, it is recommended to keep it in a desiccator over potassium carbonate.[5] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C or -80°C to maintain stability. While many compounds are stable in DMSO for extended periods, it is good practice to prepare fresh dilutions for each experiment to minimize the impact of potential degradation.[6]
Q3: What are the key safety precautions to take when handling 9-Cl-THA?
A3: 9-Cl-THA is classified as toxic if swallowed and causes serious eye irritation.[1] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes.[5]
Troubleshooting Guides
Acetylcholinesterase (AChE) Inhibition Assay
Problem: High variability in IC50 values for 9-Cl-THA.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. | Reduced well-to-well variability and more consistent dose-response curves. |
| Temperature Fluctuations | Use a temperature-controlled plate reader and incubator to maintain a stable temperature throughout the assay. | Consistent enzyme kinetics and reproducible IC50 values. |
| Compound Precipitation | Visually inspect wells for any precipitate. Ensure the final DMSO concentration is non-toxic to the enzyme (typically ≤ 1%). Prepare fresh dilutions from a concentrated stock for each experiment. | The compound remains in solution, leading to accurate and reproducible inhibition data. |
| Enzyme Instability | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. | Consistent enzyme activity across experiments. |
Quantitative Data Summary: AChE Inhibition
| Compound | IC50 (nM) | Enzyme Source | Assay Method |
| 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine) | 3.65 | Electric eel AChE | Ellman's Method |
| 6-Bromo-9-amino-1,2,3,4-tetrahydroacridine | 66 | Electric eel AChE | Ellman's Method |
| CHDA (a tetrahydroacridine derivative) | 18.55 ± 5.68 | Electrophorus electricus AChE | Modified Ellman's Method[7] |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and temperature.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
Problem: Inconsistent or low fluorescence signal in the Thioflavin T (ThT) assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Quality Aβ Peptide | Use high-quality, synthetic Aβ peptide. Prepare fresh monomeric Aβ solutions for each experiment by dissolving in an appropriate solvent like HFIP or DMSO followed by dilution in buffer. | Consistent aggregation kinetics and a robust fluorescence signal. |
| ThT Solution Degradation | Prepare fresh Thioflavin T stock solutions and filter them before use. Store protected from light.[8] | A stable baseline fluorescence and a clear increase in signal upon binding to amyloid fibrils. |
| Inhibitor Precipitation | Check for precipitation of 9-Cl-THA in the assay buffer. Optimize the final DMSO concentration and consider using a solubility-enhancing agent if necessary. | The inhibitor remains in solution and its effect on Aβ aggregation can be accurately measured. |
| Incorrect Wavelengths | Ensure the plate reader is set to the correct excitation (around 440-450 nm) and emission (around 480-485 nm) wavelengths for ThT.[8][9] | Optimal detection of the ThT fluorescence signal. |
Quantitative Data Summary: Aβ Aggregation Inhibition
| Compound | IC50 (µM) | Aβ Species | Assay Method |
| D737 | ~10 | Aβ42 | ThT Assay[5] |
| Compound 3B7 | ~25-50 | Aβ42 | ThT Assay[10] |
| Compound 3G7 | ~25-50 | Aβ42 | ThT Assay[10] |
Note: These values are for reference compounds and the IC50 for 9-Cl-THA should be determined experimentally.
Cell Viability Assay (MTT)
Problem: High background or inconsistent results in the MTT assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization of Formazan | Ensure complete dissolution of formazan crystals by adding an appropriate solubilization buffer (e.g., DMSO, isopropanol with HCl) and mixing thoroughly. | Accurate and reproducible absorbance readings. |
| "Edge Effect" in 96-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | Reduced variability across the plate. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding to improve consistency. | Uniform cell growth in control wells and reliable dose-response curves. |
| Compound Interference | Run a cell-free control with 9-Cl-THA and the MTT reagent to check for any direct reaction that may alter the absorbance reading. | Accurate assessment of cell viability without artifacts from compound interference. |
Quantitative Data Summary: Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Assay Method |
| 9-Acridinyl amino acid derivative 8 | A549 | ~6 | MTT Assay[8] |
| 9-Acridinyl amino acid derivative 9 | A549 | ~6 | MTT Assay[8] |
| 9-Aminoacridine derivative 2 | PC3 | 27.31 | MTS Assay[3] |
Note: IC50 values are highly dependent on the cell line, incubation time, and specific assay conditions.
Experimental Protocols
Synthesis and Purification of 9-Chloroacridine Derivatives (General Procedure)
This protocol is a general method for the synthesis and purification of 9-chloroacridine derivatives, which can be adapted for 9-Cl-THA.
-
Synthesis: A common method involves the reaction of N-phenylanthranilic acid with phosphorus oxychloride.[5] The mixture is heated, and the excess phosphorus oxychloride is removed by distillation. The residue is then worked up to yield the crude 9-chloroacridine derivative.[5]
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.[5]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Prepare a stock solution of 9-Cl-THA in DMSO.
-
Prepare a solution of acetylthiocholine iodide (ATCI) in phosphate buffer.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Prepare a solution of AChE from a suitable source (e.g., Electrophorus electricus) in phosphate buffer.[7]
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of 9-Cl-THA (or vehicle control).
-
Add the AChE solution to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[7]
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of 9-Cl-THA and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Amyloid-Beta (Aβ) Aggregation Assay (Thioflavin T)
-
Reagent Preparation:
-
Prepare a stock solution of Aβ(1-42) peptide by dissolving it in HFIP or DMSO, followed by sonication and dilution in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to the desired concentration (e.g., 20 µM).[5]
-
Prepare a stock solution of Thioflavin T (ThT) in buffer (e.g., 1 mM) and filter it through a 0.2 µm filter.[8]
-
Prepare serial dilutions of 9-Cl-THA in the assay buffer.
-
-
Assay Procedure:
-
In a black, clear-bottom 96-well plate, add the Aβ solution, ThT solution, and different concentrations of 9-Cl-THA (or vehicle control).
-
Seal the plate and incubate it at 37°C with continuous shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm at regular time intervals.[9]
-
-
Data Analysis: Plot the fluorescence intensity against time to monitor the aggregation kinetics. The percentage of inhibition can be calculated by comparing the fluorescence at a specific time point in the presence and absence of the inhibitor.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed the desired neuronal or cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 9-Cl-THA (and a vehicle control) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: General experimental workflow for testing 9-Cl-THA.
Caption: Potential signaling pathways affected by 9-Cl-THA in Alzheimer's disease.
References
- 1. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Human Cholinesterases and in vitro β-Amyloid Aggregation by Rationally Designed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. benchchem.com [benchchem.com]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 9-Chloro-1,2,3,4-tetrahydroacridine and Tacrine: Efficacy and Toxicity
A deep dive into the comparative pharmacology of two closely related cholinesterase inhibitors, 9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) and its parent compound, tacrine, reveals a nuanced landscape of efficacy and toxicity. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective profiles.
Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, demonstrated the potential of this therapeutic approach. However, its clinical utility was significantly hampered by dose-limiting hepatotoxicity. This led to the development of numerous analogues, including this compound, in an effort to retain or improve efficacy while mitigating adverse effects.
Efficacy: A Tale of Two Cholinesterase Inhibitors
The primary mechanism of action for both tacrine and 9-Cl-THA is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Experimental data on the inhibitory potency of these compounds, as measured by their half-maximal inhibitory concentration (IC50), are summarized below. It is important to note that direct comparisons of IC50 values should be made with caution when data is sourced from different studies, as experimental conditions can vary.
Table 1: Comparative in vitro Cholinesterase Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 (nM) | Source |
| This compound (9-Cl-THA) | Human Acetylcholinesterase (hAChE) | 1.63 | [1] |
| Human Butyrylcholinesterase (hBChE) | Not directly reported in the same study | ||
| Tacrine | Snake Venom Acetylcholinesterase | 31 | [2] |
| Human Serum Butyrylcholinesterase | 25.6 | [2] |
Studies on hybrid molecules incorporating the 6-chlorotacrine (a common name for 9-Cl-THA) scaffold have indicated that 6-Cl-THA possesses higher AChE inhibitory activity than tacrine.[1] Furthermore, the pro-cognitive effects of 9-Cl-THA in animal models have been shown to be stronger than those of tacrine at lower doses.[3][4]
Toxicity Profile: A Shift in the Safety Landscape?
The most significant drawback of tacrine is its association with hepatotoxicity, leading to elevated liver enzymes in a substantial proportion of patients. The development of 9-Cl-THA was, in part, driven by the hypothesis that modifications to the tacrine structure could reduce this toxicity.
In vivo studies have provided a direct comparison of the acute toxicity of the two compounds.
Table 2: Comparative in vivo Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | MTD (mg/kg) | Source |
| This compound (9-Cl-THA) | Male Wistar Rats | Intraperitoneal (i.p.) | 9.0 | 6.0 | [3][4] |
| Male/Female BALB/c Mice | Intramuscular (i.m.) | - | 6.0/5.0 | [3][4] | |
| Tacrine | Male Wistar Rats | Intraperitoneal (i.p.) | Not reported in the same study | - | |
| Male/Female BALB/c Mice | Intramuscular (i.m.) | - | Not reported in the same study |
Interestingly, one study found that the acute toxicity of 6-chlorotacrine was increased compared to tacrine.[3][4] However, at the maximum tolerated doses (MTD), no significant histopathological changes or blood biochemistry abnormalities were observed for 6-chlorotacrine, with the exception of decreased plasma creatinine levels.[3][4] In vitro studies on HepG2 cell lines suggest a comparable hepatotoxic profile for 6-Cl-THA and tacrine.[1]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of 9-Cl-THA and tacrine against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman et al.
Principle: The assay measures the activity of cholinesterases by monitoring the rate of production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, the absorbance of which is measured at 412 nm. The rate of color development is proportional to the enzyme activity.
Procedure:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (75 mM in deionized water).
-
Enzyme solution: Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human serum) in phosphate buffer.
-
Inhibitor solutions: Serial dilutions of 9-Cl-THA and tacrine in a suitable solvent (e.g., DMSO) and further diluted in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add phosphate buffer, inhibitor solution (or vehicle for control), and enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate and DTNB solution.
-
-
Measurement:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Acute Toxicity Study
The acute toxicity of the compounds is typically evaluated in rodent models to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD).
Procedure:
-
Animal Models: Wistar rats or BALB/c mice are commonly used.
-
Administration: The test compound is administered via a specific route, such as intraperitoneal (i.p.) or intramuscular (i.m.) injection.
-
Dose Groups: Multiple dose groups with a specified number of animals per group are used. A control group receives the vehicle only.
-
Observation: Animals are observed for a set period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.
-
Data Collection: The number of mortalities in each dose group is recorded to calculate the LD50. Clinical signs of toxicity are also documented.
-
Pathology: At the end of the observation period, surviving animals may be euthanized for macroscopic and histopathological examination of major organs.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: Cholinergic Signaling Pathway and Site of Action for Tacrine and 9-Cl-THA.
Caption: Experimental Workflow for the Ellman's Assay.
References
- 1. Novel Tacrine-Scutellarin Hybrids as Multipotent Anti-Alzheimer’s Agents: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitor 6-Chlorotacrine - In Vivo Toxicological Profile and Behavioural Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Acetylcholinesterase Inhibitory Mechanisms of 9-chloro-1,2,3,4-tetrahydroacridine and Donepezil
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanisms of action of two acetylcholinesterase inhibitors: 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) and the well-established drug, donepezil. This analysis is supported by quantitative data from referenced experimental studies and visualized through detailed diagrams of their interactions with the acetylcholinesterase enzyme.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, these drugs help to ameliorate the cognitive decline associated with the disease. Donepezil is a widely prescribed AChE inhibitor. This compound (9-Cl-THA) is a derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, and represents a scaffold of continued interest in the development of new and potentially more effective therapeutic agents. This guide delves into a detailed comparison of their mechanisms of action, binding interactions, and inhibitory potencies.
Mechanism of Action at the Synapse
Both 9-Cl-THA and donepezil exert their primary therapeutic effect by inhibiting the acetylcholinesterase enzyme located in the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparative Inhibitory Potency
The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While direct comparative studies of 9-Cl-THA and donepezil under identical conditions are limited, data from various sources allow for an informed comparison.
A study on a series of functionalized tetrahydroacridines reported the IC50 values for donepezil and a tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, which contains the 6-chloro-tetrahydroacridine moiety. Another study provides IC50 values for donepezil and tacrine (9-amino-1,2,3,4-tetrahydroacridine), the parent compound of 9-Cl-THA.
| Compound | Target Enzyme | IC50 (nM) | Source |
| Donepezil | Human AChE | 6.2 | |
| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Human AChE | 5.6 | |
| Tacrine (9-amino-THA) | Rat Brain AChE | 77 | [1] |
| Donepezil | Rat Brain AChE | 6.7 | [1] |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the specific assay protocol used.
The data suggests that the chloro-substituted tetrahydroacridine moiety, as part of a larger hybrid molecule, can achieve inhibitory potency comparable to that of donepezil. Tacrine itself is a less potent inhibitor than donepezil.
Binding Interactions with Acetylcholinesterase
The acetylcholinesterase enzyme possesses a narrow, deep gorge leading to its active site. This active site is comprised of two main subsites: the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).
-
Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where the hydrolysis of acetylcholine occurs.
-
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, it is thought to play a role in guiding the substrate towards the active site.
Molecular docking studies have elucidated the binding modes of both donepezil and tacrine derivatives within the AChE gorge.
Donepezil: Donepezil is known to be a dual binding site inhibitor, interacting with both the CAS and the PAS simultaneously. This dual interaction is a key feature of its high potency.
9-Cl-THA (and related tacrine derivatives): Tacrine and its derivatives, including those with chloro-substitutions, are also known to interact with both the CAS and PAS of AChE. Molecular docking of a tacrine-donepezil hybrid containing the 6-chloro-1,2,3,4-tetrahydroacridin-9-amine moiety showed that it occupies both the CAS and PAS binding pockets, similar to donepezil.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity and IC50 values is commonly performed using a modification of the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or electric eel)
-
Test inhibitors (9-Cl-THA, Donepezil) at various concentrations
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) substrate
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitors, DTNB, and ATCI in appropriate solvents and dilute to working concentrations with phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE enzyme solution
-
Test inhibitor at various concentrations (or buffer for control wells)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate to each well to start the enzymatic reaction.
-
Detection: Immediately add DTNB to each well.
-
Measurement: Measure the absorbance at 412 nm at regular time intervals using a microplate reader to determine the rate of the reaction.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
References
Comparative Analysis of the Cross-Reactivity Profile of 9-Chloro-1,2,3,4-tetrahydroacridine with Other Enzymes
A comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic cross-reactivity of 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) and its derivatives, with a comparative analysis against the established drug Donepezil.
This guide provides a detailed comparison of the inhibitory activities of a promising derivative of this compound, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, and the widely used Alzheimer's disease therapeutic, Donepezil. The objective is to present a clear, data-driven overview of their respective selectivities and potential off-target effects, crucial for preclinical assessment and drug development.
Executive Summary
This compound (9-Cl-THA) and its derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. This guide reveals that while the 9-Cl-THA derivative, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, demonstrates strong inhibition of both AChE and BChE, it also exhibits potential cross-reactivity with other key enzymes, notably Monoamine Oxidase (MAO). In comparison, Donepezil, a standard-of-care AChE inhibitor, displays a different cross-reactivity profile, with notable interactions with cytochrome P450 (CYP) enzymes. This comparative analysis, supported by quantitative data and detailed experimental protocols, aims to inform strategic decisions in the development of next-generation cholinesterase inhibitors with improved safety and efficacy profiles.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 and Ki values) of N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine and Donepezil against a panel of key enzymes.
Table 1: Inhibition of Cholinesterases
| Compound | Enzyme | IC50 (nM) | Source |
| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | 13 | [1] |
| Butyrylcholinesterase (BChE) | 3100 | [1] | |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 | [2] |
| Butyrylcholinesterase (BChE) | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Cross-Reactivity with Monoamine Oxidases (MAO)
| Compound | Enzyme | IC50 (µM) | Source |
| Donepezil Hybrid (Compound 5c) | MAO-A | - | [3] |
| MAO-B | 0.272 | [3] |
Table 3: Cross-Reactivity with Cytochrome P450 (CYP) Isoforms
| Compound | Enzyme | Ki (µM) | Source |
| Donepezil | CYP2D6 | 0.526 - 1.372 | [4] |
| CYP3A4 | 0.102 - 0.563 | [4] |
Signaling Pathways and Experimental Workflows
To contextualize the enzymatic inhibition data, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for determining acetylcholinesterase and butyrylcholinesterase activity.
Materials:
-
Enzyme: Human recombinant Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Substrate: Acetylthiocholine iodide (ATChI) for AChE or Butyrylthiocholine iodide (BTChI) for BChE
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Buffer: Phosphate buffer (0.1 M, pH 8.0)
-
Test Compounds: N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine and Donepezil dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (or solvent for control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of substrate hydrolysis) reacts with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of various cytochrome P450 isoforms.
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system (to initiate the enzymatic reaction)
-
Test compounds
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: In a microcentrifuge tube or 96-well plate, combine the buffer, human liver microsomes or recombinant CYP enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add the CYP isoform-specific probe substrate and the NADPH regenerating system to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a cold quenching solution.
-
Sample Preparation: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Determine the amount of metabolite formed in the presence of different concentrations of the test compound.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
To determine the inhibition constant (Ki), experiments are performed with multiple substrate and inhibitor concentrations, and the data are fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive).
-
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: p-Tyramine (for both MAO-A and MAO-B) or a specific substrate for each isoform.
-
Amplex® Red reagent (a fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
-
96-well black microplate
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO enzymes, substrate, Amplex Red, and HRP in the assay buffer.
-
Assay Setup: In a 96-well black plate, add the assay buffer, test compound at various concentrations, and the MAO enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Initiation: Add a mixture of the substrate, Amplex Red, and HRP to all wells.
-
Measurement: Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) over time. The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H2O2), which, in the presence of HRP, reacts with Amplex Red to produce the highly fluorescent resorufin.
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion
This comparative guide highlights the distinct cross-reactivity profiles of a potent this compound derivative and the established drug Donepezil. While both are effective cholinesterase inhibitors, their off-target interactions differ significantly. The 9-Cl-THA derivative shows potential for MAO inhibition, whereas Donepezil's primary off-target interactions are with cytochrome P450 enzymes. This information is critical for the rational design and development of future Alzheimer's disease therapeutics, emphasizing the need for comprehensive in vitro screening to predict potential drug-drug interactions and adverse effects, ultimately leading to safer and more effective treatments. Further investigation is warranted to obtain a complete enzymatic inhibition profile for the 9-Cl-THA derivative to fully assess its therapeutic potential.
References
- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromone and donepezil hybrids as new multipotent cholinesterase and monoamine oxidase inhibitors for the potential treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Potential of 9-Chloro-1,2,3,4-tetrahydroacridine and Alternative Compounds in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA), based on data from its parent compound tacrine and related analogues, alongside other neuroprotective agents. The information is intended to support research and development in the field of neurodegenerative diseases.
Introduction
The quest for effective neuroprotective agents is a cornerstone of research into neurodegenerative disorders such as Alzheimer's disease. Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the parent compound of 9-Cl-THA, was the first acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1] Its therapeutic potential, however, was limited by hepatotoxicity.[2] This has spurred the development of numerous tacrine analogues, including chlorinated derivatives, with the aim of enhancing neuroprotective efficacy and improving the safety profile.[1] This guide synthesizes available data on the neuroprotective mechanisms of tacrine and its derivatives, offering a comparison with another well-established neuroprotective agent, galanthamine.
Comparative Neuroprotective Effects
The neuroprotective properties of tacrine and its analogues have been attributed to a multi-target mechanism of action. Key among these are the inhibition of acetylcholinesterase, antagonism of glutamate-induced excitotoxicity, and reduction of neuronal nitric oxide synthase activity.[1] Studies on various tacrine derivatives have demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis.[1][2]
For the purpose of this guide, we will use data available for tacrine and its closely related analogues to infer the potential neuroprotective profile of 9-Cl-THA and compare it with galanthamine, another AChE inhibitor with documented neuroprotective effects in primary neurons.[3]
Table 1: Comparison of Neuroprotective Effects in Primary Neurons
| Feature | Tacrine & Analogues (Inferred for 9-Cl-THA) | Galanthamine |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition, NMDA Receptor Antagonism | Acetylcholinesterase (AChE) Inhibition |
| Neuroprotective Action | Protects against glutamate-induced excitotoxicity, oxidative stress, and apoptosis.[1][2][3] | Protects against glutamate neurotoxicity.[3] |
| Cell Models | Primary cortical neurons, PC12 cells, SH-SY5Y cells.[2][3][4] | Primary cultures from fetal rat cerebral cortex.[3] |
| Observed Effects | Inhibition of AChE, reduction of neuronal nitric oxide synthase activity, anti-apoptotic effects, promotion of neurogenesis.[1] | Inhibition of glutamate-induced neurotoxicity.[3] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of tacrine and its derivatives are mediated through complex signaling pathways. A primary pathway involves the inhibition of AChE, which increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Additionally, their ability to antagonize NMDA receptors helps to mitigate the detrimental effects of excessive glutamate, a key player in excitotoxicity-induced neuronal death. The anti-apoptotic effects are likely mediated through the modulation of cell survival and death pathways.
Figure 1. Putative signaling pathways for the neuroprotective effects of tacrine analogues.
Experimental Protocols
The validation of neuroprotective effects in primary neurons involves a series of well-defined experimental protocols. Below are methodologies commonly employed in such studies.
1. Primary Neuron Culture
-
Source: Typically derived from the cortex or hippocampus of embryonic rodents (e.g., rats or mice).
-
Procedure:
-
Dissect the desired brain region from embryonic day 18 (E18) rat or mouse fetuses.
-
Mince the tissue and dissociate it into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.
-
Plate the cells onto culture dishes or coverslips pre-coated with an adhesion factor (e.g., poly-L-lysine).
-
Culture the neurons in a specialized neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and L-glutamine) in a humidified incubator at 37°C and 5% CO2.
-
2. Induction of Neuronal Damage
-
Glutamate Excitotoxicity: Expose primary neuronal cultures to a high concentration of glutamate (e.g., 100 µM) for a defined period to induce excitotoxic cell death.
-
Oxidative Stress: Treat neurons with an oxidizing agent such as hydrogen peroxide (H2O2) to induce oxidative damage.
3. Assessment of Neuroprotection
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.
-
Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
-
Immunocytochemistry: Use antibodies to visualize neuronal markers (e.g., MAP2 or NeuN) and assess neuronal morphology and survival.
Figure 2. General experimental workflow for assessing neuroprotective effects in primary neurons.
Conclusion
While direct experimental data on the neuroprotective effects of this compound in primary neurons is not yet widely available, the extensive research on its parent compound, tacrine, and other chlorinated analogues provides a strong basis for its potential as a multi-target neuroprotective agent. Inferred evidence suggests that 9-Cl-THA may offer protection against excitotoxicity, oxidative stress, and apoptosis through mechanisms including AChE inhibition and NMDA receptor antagonism. Comparative analysis with other neuroprotective compounds like galanthamine highlights both shared and potentially distinct mechanisms of action. Further dedicated studies on 9-Cl-THA in primary neuron models are warranted to fully elucidate its neuroprotective profile and therapeutic potential for neurodegenerative diseases.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of galanthamine and tacrine against glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Navigating the In Vivo Landscape of 9-Chloro-1,2,3,4-Tetrahydroacridine Derivatives: A Comparative Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) derivatives based on available in vivo studies. While direct head-to-head comparative in vivo studies on a wide range of these derivatives are limited in publicly available literature, this document synthesizes existing data to offer insights into their biological activities and pharmacokinetic profiles.
The 9-amino-1,2,3,4-tetrahydroacridine scaffold, found in the Alzheimer's drug tacrine, has been a cornerstone for the development of new therapeutic agents. The 9-chloro- precursor and its derivatives are being explored for a multitude of applications, including as anticancer, antimicrobial, and antidiabetic agents. This guide focuses on the in vivo performance of these promising compounds.
Quantitative Data Summary
The following tables summarize the available in vivo data for different 9-Cl-THA derivatives. It is important to note that the data presented is compiled from separate studies and may not represent a direct head-to-head comparison due to variations in experimental models and protocols.
Table 1: In Vivo Antidiabetic Activity of Tetrahydroacridine Derivatives
| Compound | Animal Model | Dose | Key Findings | Reference |
| 5b | Streptozotocin-induced diabetic Wistar rats | 100 mg/kg | Significantly decreased fasting blood glucose to 180.5 ± 12.3 mg/dL by week 4. | [1] |
| 7a | Streptozotocin-induced diabetic Wistar rats | 100 mg/kg | Approached the efficacy of Gliclazide in lowering fasting blood glucose. | [1] |
| 8b | Streptozotocin-induced diabetic Wistar rats | 100 mg/kg | Approached the efficacy of Gliclazide in lowering fasting blood glucose. | [1] |
Table 2: In Vivo Anticancer Activity of a 9-Anilinoacridine Derivative
| Compound | Animal Model | Dose | Key Findings | Reference |
| AHMA (3-(9-acridinylamino)-5-(hydroxymethyl)aniline) | Solid-tumor-bearing mice (E0771 mammary adenocarcinoma, B-16 melanoma, Lewis lung carcinoma) | 10 mg/kg (QD x 4, ip) | Showed more tumor volume reduction than VP-16 or m-AMSA for E0771 and B-16 tumors. As potent as VP-16 for Lewis lung carcinoma. |
Table 3: Pharmacokinetics of Tacrine (9-Amino-1,2,3,4-tetrahydroacridine)
| Parameter | Administration | Value | Reference |
| Plasma Clearance | Intravenous (30 mg) | 2.42 L/h (mean) | [2] |
| Volume of Distribution (Vα) | Intravenous (30 mg) | 349 L (mean) | [2] |
| Plasma Half-life (distribution) | Intravenous (30 mg) | 1.8 min | [2] |
| Plasma Half-life (elimination) | Intravenous (30 mg) | 98.2 min | [2] |
| Oral Bioavailability | Oral | 6-36% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols cited in the presented data.
Antidiabetic Activity in Streptozotocin-Induced Diabetic Rats[1]
-
Animal Model: Male Wistar rats were used. Diabetes was induced by a single intraperitoneal injection of streptozotocin.
-
Treatment: The synthesized tetrahydroacridine derivatives (compounds 5b, 7a, and 8b) were administered orally at a dose of 100 mg/kg body weight. The standard drug, Gliclazide, was also used as a positive control.
-
Blood Glucose Measurement: Fasting blood glucose levels were monitored over a 4-week period. Blood samples were collected, and glucose concentration was estimated using a commercial glucometer.
-
Toxicity Evaluation: The impact of the compounds on serum liver and kidney markers was assessed as part of an acute toxicity evaluation.
Anticancer Activity in Solid-Tumor-Bearing Mice
-
Tumor Models: E0771 mammary adenocarcinoma, B-16 melanoma, and Lewis lung carcinoma models in mice were used.
-
Treatment: The compound AHMA was administered intraperitoneally (ip) at a dose of 10 mg/kg daily for four days (QD x 4). VP-16 (10 mg/kg) and m-AMSA (5 mg/kg) were used as reference compounds.
-
Efficacy Evaluation: Antitumor efficacy was determined by measuring the reduction in tumor volume compared to control groups.
Pharmacokinetic Study of Tacrine in Humans[2]
-
Subjects: The study involved patients with amyotrophic lateral sclerosis (ALS) and surgical patients.
-
Administration: Tacrine (THA) was administered either as a single intravenous dose of 30 mg or orally.
-
Sample Collection: Blood samples were collected at various time points after drug administration.
-
Bioanalysis: Plasma concentrations of tacrine and its metabolite, 1-hydroxy-THA, were determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Plasma concentration-time data after intravenous administration were fitted to a two-compartment model to determine pharmacokinetic parameters such as clearance, volume of distribution, and half-life. Oral bioavailability was also calculated.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in the in vivo evaluation of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the in vivo evaluation of this compound derivatives.
Caption: A simplified diagram illustrating the potential mechanism of action for anticancer 9-anilinoacridine derivatives via Topoisomerase II inhibition.
References
Assessing the Blood-Brain Barrier Permeability of 9-Chloro-1,2,3,4-tetrahydroacridine Analogues: A Comparative Guide to In Vitro Models
For researchers and drug development professionals focused on neurodegenerative diseases, the ability of therapeutic compounds to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. This guide provides a comparative overview of key in vitro methods for assessing the BBB permeability of 9-chloro-1,2,3,4-tetrahydroacridine analogues, a class of compounds investigated for their potential in treating Alzheimer's disease. While specific experimental data for these exact analogues is sparse in publicly available literature, this guide will detail the established experimental protocols and present data for the parent compound, tacrine, and related derivatives to illustrate the application and interpretation of these assays.
In Vitro Blood-Brain Barrier Permeability Assays: A Comparison
The two most common and relevant in vitro methods for predicting BBB permeability in a drug discovery setting are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based transwell assays.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, non-cell-based method that models the passive diffusion of compounds across the BBB.[1][2] It is a cost-effective tool for early-stage screening of large numbers of compounds.[3] The assay measures the permeability of a compound from a donor compartment, through a synthetic membrane coated with a lipid mixture mimicking the brain capillary endothelial cells, to an acceptor compartment.[1]
Cell-Based Transwell Assays
Cell-based assays utilize monolayers of endothelial cells cultured on semi-permeable membranes in transwell inserts to create a more biologically relevant model of the BBB.[4] These models can assess not only passive diffusion but also the impact of active transport and efflux pumps, which are crucial components of the BBB in vivo.[5] Commonly used cell lines include Caco-2 (human colon adenocarcinoma) and bEnd.5 (mouse brain endothelioma).[5][6] While more complex and lower throughput than PAMPA, these assays provide a more comprehensive picture of a compound's potential to cross the BBB.[5]
Data Presentation: Permeability of Tacrine and Analogues
The following table summarizes representative data for tacrine, the parent compound of the this compound series, from various in vitro BBB permeability assays. The apparent permeability coefficient (Papp) or permeability coefficient (Pe) is a quantitative measure of the rate at which a compound crosses the membrane. Higher values indicate greater permeability.
| Compound | Assay | Permeability Coefficient (cm/s) | Predicted BBB Permeability | Reference |
| Tacrine | PAMPA-BBB | > 4.0 x 10-6 | High (CNS+) | [1] |
| Tacrine | hiBBB model | High Permeability | High | [7] |
| Tacrine | In vivo (rat) | 10-fold higher in brain than plasma | High | [8] |
Note: Direct comparative data for this compound analogues was not available in the reviewed literature. The data for tacrine is presented to exemplify the output of the described assays.
Compounds with a Pe value greater than 4.0 x 10-6 cm/s in the PAMPA-BBB assay are generally considered to have high BBB permeability.[1]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) Protocol
This protocol is a generalized procedure based on established methods.[1]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Porcine brain lipid
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., caffeine for high permeability, furosemide for low permeability)
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Prepare a solution of porcine brain lipid in dodecane. Coat the filter membrane of the 96-well filter plate with this lipid solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS buffer.
-
Donor Plate Preparation: Dissolve the test compounds and controls in PBS buffer (often with a small percentage of DMSO to aid solubility) to a final concentration. Add these solutions to the wells of the coated filter plate (the donor plate).
-
Incubation: Place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate. Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation:
Pe = C x VA / (Area x Time x (CD - CA))
Where C is a constant related to the volumes of the donor and acceptor wells, VA is the volume of the acceptor well, Area is the effective area of the membrane, Time is the incubation time, and CD and CA are the concentrations of the compound in the donor and acceptor wells at the end of the incubation, respectively.
Cell-Based Transwell Assay Protocol (using bEnd.5 cells)
This protocol is a generalized procedure.[6]
Materials:
-
bEnd.5 cells (mouse brain endothelioma cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Trans-Epithelial Electrical Resistance (TEER) meter
-
Fluorescent marker (e.g., Lucifer Yellow) for monolayer integrity check
-
Test compounds and controls
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed bEnd.5 cells onto the apical side of the transwell inserts at a high density. Culture the cells for several days to allow them to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER across the cell monolayer. A high TEER value indicates the formation of tight junctions, a key characteristic of the BBB. Additionally, perform a permeability assay with a low permeability marker like Lucifer Yellow to confirm the integrity of the monolayer.
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following equation:
Papp = (dQ/dt) / (A x C0)
Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
Visualizations
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).
Caption: Workflow for a Cell-Based Transwell BBB Permeability Assay.
References
- 1. iomcworld.org [iomcworld.org]
- 2. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of brain levels of 9-amino-1,2,3,4-tetrahydroacridine (THA) with neurochemical and behavioral changes - PubMed [pubmed.ncbi.nlm.nih.gov]
statistical analysis of cholinesterase inhibition data for 9-chloro-1,2,3,4-tetrahydroacridine
This guide provides a detailed statistical and methodological comparison of 9-chloro-1,2,3,4-tetrahydroacridine and its parent compound, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data presented is intended for researchers, scientists, and drug development professionals working on novel therapies for neurodegenerative diseases such as Alzheimer's disease.
Data Presentation: A Comparative Overview of Cholinesterase Inhibitors
The inhibitory potential of this compound and related compounds is summarized below. The data highlights the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key metrics in assessing the efficacy of cholinesterase inhibitors.
| Compound | Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type |
| 9-amino-1,2,3,4-tetrahydroacridine (Tacrine/THA) | Acetylcholinesterase (AChE) | 0.40[1] | 3.8[2] | Mixed[1][2] |
| Butyrylcholinesterase (BChE) | 0.10[1] | 25[2] | Mixed[1][2] | |
| 6-bromo-9-amino-1,2,3,4-tetrahydroacridine | Acetylcholinesterase (AChE) | 0.066[3][4] | - | - |
| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine | Acetylcholinesterase (AChE) | Potent (nanomolar) | - | - |
| Butyrylcholinesterase (BChE) | Potent (nanomolar) | - | - |
Note: Specific IC50 or Ki values for this compound were not explicitly found in the provided search results. The table includes data for the parent compound Tacrine and closely related halogenated analogs to provide a comparative context.
Experimental Protocols: Cholinesterase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibition of AChE and BChE, based on the widely used Ellman's method.
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or recombinant human AChE
-
Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE
-
Acetylthiocholine iodide (ATCI) as the substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as the substrate for BChE
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Positive control (e.g., Donepezil or Tacrine)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Solutions:
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[5]
-
Enzyme Solutions: Prepare stock solutions of AChE and BChE in the assay buffer. The final concentration in the well should be optimized for the specific enzyme source and activity, with a common starting point being 0.1-0.25 U/mL.[5]
-
Substrate Solutions: Prepare fresh solutions of ATCI (e.g., 14-15 mM) and BTCI in deionized water.[5]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[5][6]
-
Test Compound Solutions: Prepare a high-concentration stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (<1%) to prevent enzyme inhibition.
3. Assay Procedure (96-well plate format):
-
Plate Setup: Designate wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and known inhibitor), and the test compound at various concentrations.
-
Enzyme and Inhibitor Incubation:
-
To each well (except the blank), add 50 µL of the working enzyme solution (AChE or BChE).[5]
-
Add 50 µL of the appropriate dilution of the test compound or positive control to the respective wells.
-
For the negative control and blank wells, add 50 µL of the assay buffer (containing the same percentage of solvent as the test compound wells).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).[5][7]
-
-
Reaction Initiation and Measurement:
-
To each well, add 50 µL of the DTNB solution.[5]
-
Initiate the enzymatic reaction by adding 50 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE) to all wells.[5]
-
Immediately begin measuring the absorbance at 412 nm using a microplate reader.
-
Continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.[5]
-
4. Data Analysis:
-
Calculate the rate of reaction for each well by determining the change in absorbance per minute.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Caption: Workflow of a typical cholinesterase inhibition assay.
Caption: Signaling pathway of cholinesterase inhibition.
References
- 1. Inhibition of cholinesterase activity by tetrahydroaminoacridine and the hemisuccinate esters of tocopherol and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of tetrahydroaminoacridine with acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of the Acetylcholinesterase Inhibitory Activities of Some Flavonoids Derived from Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Acetylcholinesterase Inhibitors in Preclinical Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of acetylcholinesterase inhibitors (AChEIs) in established animal models of Alzheimer's disease (AD). While direct long-term efficacy studies on 9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) are limited in publicly available literature, this guide focuses on its closely related parent compound, Tacrine (9-amino-1,2,3,4-tetrahydroacridine), and compares its preclinical performance with other widely studied AChEIs: Donepezil, Rivastigmine, and Galantamine. The data presented is collated from various preclinical studies and is intended to provide a comprehensive resource for researchers in the field of neurodegenerative disease therapeutics.
Comparative Efficacy of Acetylcholinesterase Inhibitors
The following tables summarize the long-term effects of Tacrine, Donepezil, Rivastigmine, and Galantamine on key pathological and behavioral outcomes in transgenic mouse models of Alzheimer's disease.
Cognitive Function assessed by Morris Water Maze (MWM)
| Drug | Animal Model | Treatment Duration | Dosage | Key Findings on Cognitive Improvement (MWM) |
| Tacrine | APP/PS1 | Not specified | Not specified | Improved performance in spatial cognitive functions and enhanced Long-Term Potentiation (LTP).[1] |
| Donepezil | Tg2576 | 6 months | 4 mg/kg/day | Did not report MWM data in this specific long-term study, focused on pathology. |
| Donepezil | Amyloid β-injected mice | Not specified | Not specified | Successfully recovered memory impairment.[2] |
| Galantamine | Lipopolysaccharide (LPS)-exposed mice | Not specified | Not specified | Significantly prevented LPS-induced elevation of NF-κB p65 and improved cognition.[3] |
Neuropathological Outcomes: Amyloid-β Pathology
| Drug | Animal Model | Treatment Duration | Dosage | Effects on Amyloid-β Pathology |
| Tacrine | APP/PS1 | Not specified | Not specified | Caused a deceleration on the expression of Aβ.[1] |
| Donepezil | Tg2576 | 6 months | 4 mg/kg/day | Significantly reduced soluble Aβ1-40 and Aβ1-42, as well as Aβ plaque number and burden.[4][5][6][7] |
| Rivastigmine | Tau-transgenic (L1) | 11 weeks | 0.1 and 0.5 mg/kg | This study focused on cholinergic markers and tau pathology, not Aβ.[8][9] |
| Galantamine | Not specified | Not specified | Not specified | Data on long-term effects on Aβ pathology in preclinical models was not prominent in the reviewed literature. |
Neuropathological Outcomes: Synaptic Density
| Drug | Animal Model | Treatment Duration | Dosage | Effects on Synaptic Density |
| Tacrine | APP/PS1 | Not specified | Not specified | Accelerated the expression of synaptophysin (SYP).[1] |
| Donepezil | Tg2576 | 6 months | 4 mg/kg/day | Significantly increased synaptic density in the molecular layer of the dentate gyrus.[4][5][6][7] |
| Rivastigmine | Not specified | Not specified | Not specified | Data on long-term effects on synaptic density in preclinical models was not prominent in the reviewed literature. |
| Galantamine | Not specified | Not specified | Not specified | Data on long-term effects on synaptic density in preclinical models was not prominent in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[10][11][12][13]
Apparatus:
-
A large circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the pool to aid in spatial navigation.
-
A video tracking system to record and analyze the animal's swim path, latency to find the platform, and time spent in the target quadrant.
Procedure:
-
Acquisition Phase (Training):
-
Mice are trained over several days (typically 4-5 days) with multiple trials per day (usually 4 trials).
-
In each trial, the mouse is released from a different starting position and allowed to swim and find the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The mouse is allowed to remain on the platform for a short period (15-30 seconds) to learn its location relative to the visual cues.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Immunohistochemical Staining for Amyloid-β Plaques
This protocol outlines the steps for visualizing amyloid-β plaques in mouse brain tissue.[14][15][16][17][18]
Tissue Preparation:
-
Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brains are post-fixed in 4% PFA overnight and then transferred to a sucrose solution for cryoprotection.
-
Brains are sectioned using a cryostat or vibratome at a thickness of 30-40 µm.
Staining Procedure:
-
Antigen Retrieval: Sections are treated to unmask the amyloid-β epitopes, often using formic acid.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight with a primary antibody specific for amyloid-β (e.g., 6E10 or 4G8).
-
Secondary Antibody Incubation: Sections are washed and then incubated with a biotinylated secondary antibody that recognizes the primary antibody.
-
Signal Amplification: An avidin-biotin complex (ABC) reagent is applied, which binds to the biotinylated secondary antibody.
-
Visualization: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody binding.
-
Mounting and Coverslipping: Sections are mounted on glass slides, dehydrated, and coverslipped.
Quantification:
-
Stained sections are imaged using a microscope.
-
Image analysis software is used to quantify the plaque burden (percentage of the area covered by plaques) and the number of plaques in specific brain regions.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by acetylcholinesterase inhibitors and a typical experimental workflow for their preclinical evaluation.
References
- 1. Tacrine accelerates spatial long-term memory via improving impaired neural oscillations and modulating GAD isomers including neuro-receptors in the hippocampus of APP/PS1 AD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotection of Cholinergic Neurons with a Tau Aggregation Inhibitor and Rivastigmine in an Alzheimer's-like Tauopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 11. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 16. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]
Comparative Docking Analysis of Acetylcholinesterase Inhibitors: A Focus on the Tacrine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of 9-chloro-1,2,3,4-tetrahydroacridine and its parent compound, tacrine, against the enzyme acetylcholinesterase (AChE). The performance of these compounds is contrasted with other notable AChE inhibitors, offering a quantitative and methodological overview for researchers in neurodegenerative disease therapeutics.
Introduction to Acetylcholinesterase and its Inhibitors
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. In conditions like Alzheimer's disease, the inhibition of AChE can increase acetylcholine levels, offering symptomatic relief. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a valuable tool in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level.
Comparative Docking Performance
The following table summarizes the binding affinities of this compound (represented by its close analogue, tacrine and its chloro-derivatives) and other key inhibitors against acetylcholinesterase. The data is compiled from various computational studies. It is important to note that direct comparison of binding energies between different studies should be approached with caution due to variations in computational protocols.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Tacrine | Human AChE (4EY7) | -10.59[1] | 22.6[2] |
| 6-Chlorotacrine derivative (9b) | EeAChE | - | < 1[2] |
| Donepezil | Human AChE (4EY7) | -10.8[3] | 13[2] |
| Tacrine Derivative (3c) | Human AChE (4EY7) | -11.49[1] | 46.8[1] |
| Designed Tacrine Derivative (B6) | Human AChE (4EY7) | -10.5[4] | - |
| Designed Tacrine Derivative (M2) | Human AChE (4EY7) | -13.0[5] | - |
Note: EeAChE refers to acetylcholinesterase from Electrophorus electricus. Lower docking scores indicate a higher predicted binding affinity. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Experimental Protocols for Molecular Docking
The following outlines a typical workflow for the comparative molecular docking of acetylcholinesterase inhibitors.
Preparation of the Receptor
The three-dimensional crystal structure of human acetylcholinesterase, often in complex with a known inhibitor like Donepezil, is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 4EY7)[3][6]. The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and its structure is energy minimized using a suitable force field to relax any steric clashes.
Ligand Preparation
The 2D structures of the inhibitors (e.g., this compound, Donepezil) are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized, and appropriate protonation states at physiological pH are assigned.
Molecular Docking Simulation
Software such as AutoDock Vina or GOLD is commonly used for molecular docking simulations[4][7]. A grid box is defined around the active site of the AChE to specify the search space for the ligand binding. The active site is typically identified based on the position of the co-crystallized ligand in the original PDB file. The docking algorithm then explores various conformations and orientations of the ligand within the defined active site and scores them based on a scoring function, which estimates the binding affinity. The pose with the lowest binding energy is generally considered the most favorable.
Analysis of Results
The docking results are analyzed to determine the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the inhibitor and the amino acid residues in the active site of AChE. This analysis provides insights into the molecular basis of the inhibition.
Visualization of Docking Workflow and Signaling Pathway
The following diagrams illustrate the typical workflow of a comparative docking study and the general signaling pathway of AChE inhibition.
Caption: A flowchart illustrating the key steps in a comparative molecular docking study.
Caption: The signaling pathway of acetylcholinesterase and its inhibition.
References
- 1. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
Safety Operating Guide
Essential Safety and Operational Guide for 9-Chloro-1,2,3,4-tetrahydroacridine
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and operational guidance for the handling and disposal of 9-Chloro-1,2,3,4-tetrahydroacridine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and causes serious eye irritation[1][2]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant, powder-free gloves. Nitrile or neoprene gloves are generally recommended for handling hazardous drugs, but specific compatibility should be verified.[5] | To prevent skin contact. Thicker gloves generally offer better protection.[6] |
| Body Protection | A disposable, lint-free gown that is shown to be resistant to hazardous drugs. Gowns should have long cuffs to be tucked under gloves. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a ventilated enclosure or if there is a risk of generating dust or aerosols.[3] | To prevent inhalation, which may cause respiratory tract irritation.[3] |
Detailed Handling and Operational Protocol
Preparation and Handling Area:
-
All handling of this compound should be conducted within a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[7]
-
The work area must be equipped with an eyewash station and a safety shower.[3]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work surface by covering it with an absorbent, disposable liner.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to control dust. Use a dedicated set of utensils.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontaminating solution.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Spill Management Protocol
In the event of a spill, the following steps should be immediately taken:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or generates significant dust.
-
Isolate: Secure the area to prevent unauthorized entry.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, gently cover with a damp absorbent material to avoid generating dust.[8] For liquid spills, use an inert absorbent material.
-
Cleanup: Carefully sweep or vacuum the contained material into a clearly labeled, sealed container for hazardous waste.[3] Do not use dry sweeping methods that can create dust.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by a water rinse.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Keep all waste streams separate. Do not mix with other chemical waste unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect all solid and liquid waste, including contaminated PPE and cleaning materials, in designated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company.[9] Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE Selection Workflow for this compound.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H12ClN | CID 21495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. nj.gov [nj.gov]
- 7. worksafebc.com [worksafebc.com]
- 8. simplivia.com [simplivia.com]
- 9. ashp.org [ashp.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
